Phepropeptin A
Description
This compound has been reported in Streptomyces with data available.
produced by Streptomyces sp.; structure in first source
Propriétés
Formule moléculaire |
C37H58N6O6 |
|---|---|
Poids moléculaire |
682.9 g/mol |
Nom IUPAC |
(3R,6S,9S,12R,15S,18S)-3-benzyl-6,12,15-tris(2-methylpropyl)-9-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C37H58N6O6/c1-21(2)17-26-32(44)38-28(19-23(5)6)34(46)42-31(24(7)8)36(48)40-27(18-22(3)4)33(45)41-29(20-25-13-10-9-11-14-25)37(49)43-16-12-15-30(43)35(47)39-26/h9-11,13-14,21-24,26-31H,12,15-20H2,1-8H3,(H,38,44)(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t26-,27-,28+,29+,30-,31-/m0/s1 |
Clé InChI |
QVOWLQGIVUTHGK-ZAFXZDQFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Phepropeptin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phepropeptin A, a cyclic hexapeptide and proteasome inhibitor isolated from Streptomyces sp.. The document details the discovery, fermentation, isolation, purification, and structural elucidation of this bioactive compound. Experimental protocols are presented in a detailed, step-by-step format to facilitate replication and further research. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in natural product discovery, medicinal chemistry, and oncology drug development.
Introduction
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, playing a key role in the regulation of numerous cellular functions.[1] Consequently, the proteasome has emerged as a significant target for the development of novel therapeutics, particularly in oncology.[2][3][4] Natural products from microbial sources, especially from the genus Streptomyces, have historically been a rich source of novel bioactive compounds, including many clinically used antibiotics and anticancer agents.[5][6][7]
In the search for novel proteasome inhibitors, a family of related cyclic hexapeptides, designated Phepropeptins A, B, C, and D, were discovered from the fermentation broth of a Streptomyces species.[8] These compounds were found to selectively inhibit the chymotrypsin-like activity of the proteasome.[8] This guide focuses on this compound, providing a detailed account of the scientific processes behind its discovery and characterization.
Discovery of this compound
This compound was discovered as part of a screening program aimed at identifying novel proteasome inhibitors from microbial sources.[8] The producing organism was an unidentified species of Streptomyces.[8] The initial screening identified an extract from the fermentation broth of this bacterium that exhibited inhibitory activity against the 20S proteasome. Subsequent bioassay-guided fractionation led to the isolation of four active compounds: Phepropeptins A, B, C, and D.[8]
Fermentation for this compound Production
The production of this compound is achieved through the submerged fermentation of the producing Streptomyces sp. strain. The following protocol outlines the fermentation process.
Experimental Protocol: Fermentation
-
Strain Maintenance: The Streptomyces sp. is maintained on agar (B569324) slants.
-
Seed Culture: A loopful of spores from the agar slant is inoculated into a 500-ml flask containing 100 ml of seed medium. The composition of the seed medium is detailed in Table 1. The seed culture is incubated at 28°C for 2 days on a rotary shaker.
-
Production Culture: The seed culture is then transferred into a 2-liter flask containing 500 ml of production medium (see Table 1 for composition). The production fermentation is carried out at 28°C for 5 days with agitation.
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 10 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | 5 |
| K2HPO4 | 1 | 1 |
| MgSO4·7H2O | 0.5 | 0.5 |
| pH (initial) | 7.0 | 7.0 |
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving solvent extraction and multiple chromatographic techniques.
Experimental Workflow: Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation and Purification
-
Extraction: The fermentation broth (5 liters) is centrifuged to separate the mycelial cake from the supernatant. The mycelial cake is extracted with acetone. The acetone extract is filtered and concentrated. The resulting aqueous residue is combined with the supernatant.
-
Solvent Partitioning: The combined aqueous solution is extracted three times with an equal volume of ethyl acetate. The ethyl acetate layers are combined and concentrated in vacuo to yield an oily residue.
-
Silica Gel Chromatography: The oily residue is subjected to silica gel column chromatography using a stepwise gradient of chloroform-methanol as the mobile phase. Fractions are collected and assayed for proteasome inhibitory activity.
-
Size-Exclusion Chromatography: The active fractions are pooled, concentrated, and further purified by Sephadex LH-20 column chromatography using methanol (B129727) as the eluent.
-
Preparative HPLC: The final purification of this compound is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a mobile phase of acetonitrile-water.
Structural Elucidation of this compound
The chemical structure of this compound was determined through a combination of spectroscopic analyses. Phepropeptins are cyclic hexapeptides.[8] While the detailed structure of Phepropeptin B was confirmed by total synthesis as cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-), the exact amino acid sequence and stereochemistry of this compound have not been explicitly detailed in the initial discovery publication.[8] However, it is stated that the Phepropeptins differ in two of the six amino acid residues.[8]
Methodologies for Structural Elucidation
The following techniques are typically employed for the structural elucidation of such cyclic peptides:
-
Mass Spectrometry (MS): To determine the molecular weight and obtain information about the amino acid sequence through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the amino acid composition, sequence, and the three-dimensional conformation of the peptide.[8]
-
Amino Acid Analysis: Acid hydrolysis of the peptide followed by chiral GC-MS or HPLC analysis to identify the constituent amino acids and their stereochemistry.[8]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C41H58N6O6 |
| Molecular Weight | 730.9 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol, DMSO |
| UV λmax (MeOH) | 252, 258, 264, 268 nm |
Biological Activity of this compound
This compound exhibits inhibitory activity against the 20S proteasome, specifically targeting its chymotrypsin-like activity.[8]
Experimental Protocol: Proteasome Inhibition Assay
-
Enzyme and Substrate: Purified 20S proteasome is used as the enzyme source. A fluorogenic peptide substrate, such as Suc-LLVY-MCA (for chymotrypsin-like activity), is used.
-
Assay Buffer: The assay is typically performed in a buffer such as Tris-HCl at a physiological pH.
-
Reaction: The proteasome is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the fluorogenic substrate.
-
Measurement: The fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured over time using a fluorometer.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Table 3: Biological Activity of Phepropeptins
| Compound | Proteasome Chymotrypsin-like Activity IC50 (µg/ml) |
| This compound | 1.8 |
| Phepropeptin B | 2.5 |
| Phepropeptin C | 4.0 |
| Phepropeptin D | 0.9 |
Data extracted from the original discovery publication.[8]
Signaling Pathway Context
The proteasome is a central hub in cellular protein homeostasis. Its inhibition by this compound can lead to the accumulation of ubiquitinated proteins, which can trigger a variety of downstream cellular responses, including cell cycle arrest and apoptosis. This is a common mechanism of action for many clinically approved proteasome inhibitors used in cancer therapy.
Caption: Simplified signaling impact of this compound on the proteasome pathway.
Conclusion and Future Perspectives
This compound, a cyclic hexapeptide from Streptomyces sp., represents a valuable addition to the growing class of natural product-derived proteasome inhibitors. Its potent and selective inhibition of the chymotrypsin-like activity of the proteasome makes it an interesting lead compound for further investigation in drug development programs, particularly in oncology. The detailed protocols provided in this guide for the fermentation, isolation, and characterization of this compound should aid researchers in the further exploration of this and related compounds. Future research could focus on the total synthesis of this compound and its analogs to establish a comprehensive structure-activity relationship, as well as in-depth studies into its mechanism of action in various cancer cell lines and preclinical models.
References
- 1. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Inhibitors of the eukaryotic 20S proteasome core particle: a structural approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin suppresses the chymotrypsin-like activity of proteasome via inhibition of MEK1/ERK1/2 signaling pathway in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Phepropeptin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phepropeptin A is a cyclic hexapeptide of microbial origin that has garnered significant interest within the scientific community due to its potent and selective inhibition of the proteasome. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and biological activity. It includes a summary of its known quantitative data, a detailed experimental protocol for assessing its proteasome inhibitory function, and visual representations of the key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure and Identification
This compound is a cyclic peptide characterized by a unique sequence of six amino acid residues. Its structural elucidation was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and amino acid analysis.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (3S,6R,9S,12S,15R,20aS)-15-benzyl-3,6,12-triisobutyl-9-isopropyltetradecahydropyrrolo[1,2-a][1][2][3][4][5][6]hexaazacyclooctadecine-1,4,7,10,13,16-hexaone |
| Synonyms | Cyclic(Leu-D-Leu-Val-Leu-D-Phe-Pro) |
| Molecular Formula | C₃₇H₅₈N₆O₆[7] |
| SMILES String | CC(C)C--INVALID-LINK--[H])=O)CC(C)C)=O">C@@HC(N--INVALID-LINK--C(N--INVALID-LINK--C(N[C@@H]2CC3=CC=CC=C3)=O)=O)=O[7] |
| CAS Number | 396729-23-0[7] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. While some data is available, further characterization is required for a complete profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 682.9 g/mol | [7] |
| Appearance | Solid | [7] |
| Aqueous Solubility (pH 7.4) | 0.011 - 0.165 mg/mL | |
| Melting Point | Not reported | |
| pKa | Not reported |
Biological Activity: Proteasome Inhibition
This compound is a potent inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS) responsible for the degradation of most intracellular proteins. Specifically, it has been shown to inhibit the chymotrypsin-like activity of the proteasome.
Table 3: Biological Activity of this compound
| Target | Activity | Value | Conditions |
| Mouse Liver Proteasome | IC₅₀ | 21 µg/mL | in vitro assay |
Experimental Protocols
Proteasome Chymotrypsin-Like Activity Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well black microplate, add the purified 20S proteasome to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., MG132).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate (Suc-LLVY-AMC) to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a microplate reader.
-
Monitor the fluorescence kinetically over a period of time (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Isolation and Characterization Workflow
The following diagram illustrates a general workflow for the isolation and structural elucidation of this compound from a microbial source, based on the methodology described by Sekizawa et al. (2001).
Caption: Workflow for the isolation and characterization of this compound.
Signaling Pathways Modulated by this compound
As a proteasome inhibitor, this compound disrupts cellular protein homeostasis, leading to the dysregulation of several key signaling pathways. The following diagrams illustrate the central role of the ubiquitin-proteasome system and the downstream consequences of its inhibition.
The Ubiquitin-Proteasome System (UPS)
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Downstream Effects of Proteasome Inhibition
The inhibition of the proteasome by this compound leads to the accumulation of polyubiquitinated proteins, which in turn triggers cellular stress responses and affects key regulatory pathways such as the NF-κB and the Unfolded Protein Response (UPR) pathways.
Caption: Signaling consequences of proteasome inhibition by this compound.
Conclusion
This compound represents a significant natural product with well-defined proteasome inhibitory activity. Its unique cyclic peptide structure and potent biological function make it a valuable tool for studying the ubiquitin-proteasome system and a potential lead compound for the development of novel therapeutics, particularly in the area of oncology. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic profile, and in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. sochob.cl [sochob.cl]
- 6. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Phepropeptin A: A Technical Guide to its Mechanism of Action as a Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phepropeptin A, a cyclic peptide natural product, and its role as an inhibitor of the proteasome. This compound, originally isolated from Streptomyces sp., has been identified as a selective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome. This document consolidates the available quantitative data, outlines detailed experimental protocols for assessing its activity, and presents visual representations of its mechanism of action and relevant experimental workflows. The information herein is intended to serve as a valuable resource for researchers in oncology, biochemistry, and drug discovery who are investigating the therapeutic potential and molecular interactions of proteasome inhibitors.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of intracellular proteins. It plays a pivotal role in maintaining cellular homeostasis by degrading misfolded or damaged proteins and by controlling the levels of key regulatory proteins involved in processes such as cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzymatic component of the UPS, is a large multi-catalytic protease complex. Its proteolytic activity is primarily attributed to the 20S core particle, which harbors three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).
Given the reliance of many cancer cells on a highly active proteasome to support their rapid proliferation and to buffer the stress associated with oncogenic protein expression, the proteasome has emerged as a key target for anticancer drug development. Proteasome inhibitors disrupt the normal function of the UPS, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and the induction of apoptosis in malignant cells.
Phepropeptins are a family of cyclic hexapeptides isolated from Streptomyces sp. that have demonstrated inhibitory activity against the proteasome. This compound is a member of this family and has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a subject of interest for further investigation as a potential therapeutic agent.
Mechanism of Action
This compound functions as a specific inhibitor of the 20S proteasome's chymotrypsin-like activity. This selectivity is a key characteristic, as the different catalytic activities of the proteasome are attributed to distinct β subunits within the 20S core particle. The chymotrypsin-like activity, primarily associated with the β5 subunit, is responsible for cleaving peptide bonds after large hydrophobic residues. By selectively targeting this activity, this compound disrupts the primary proteolytic function of the proteasome.
The inhibition of the chymotrypsin-like activity by this compound leads to the accumulation of polyubiquitinated proteins within the cell. This accumulation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to the activation of apoptotic pathways and programmed cell death.
Figure 1: Signaling Pathway of this compound-mediated Proteasome Inhibition.
Quantitative Data
The inhibitory potency of this compound against the proteasome has been quantified, providing a basis for comparative analysis with other proteasome inhibitors.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Isolated mouse liver proteasomes | Biochemical Assay | 21 µg/mL | [1] |
Note: The specific activity inhibited was the chymotrypsin-like activity. The IC50 value in µM can be calculated using the molecular weight of this compound (682.9 g/mol ):
IC50 (µM) = (21 µg/mL) / (682.9 g/mol ) * 1000 = 30.75 µM
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments related to the evaluation of this compound.
Biochemical Assay: Proteasome Chymotrypsin-Like Activity Inhibition
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome (e.g., from human erythrocytes or a commercial source)
-
This compound
-
Proteasome assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
Fluorogenic substrate for chymotrypsin-like activity: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Suc-LLVY-AMC in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Purified 20S proteasome (final concentration typically in the low nM range)
-
Varying concentrations of this compound or vehicle control (DMSO)
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiation of Reaction:
-
Add the Suc-LLVY-AMC substrate to each well to a final concentration of 20-100 µM.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence over time at 37°C using a microplate reader. Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the Biochemical Proteasome Inhibition Assay.
Cell-Based Assay: Cell Viability (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometric microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 3: Workflow for the Cell Viability (MTT) Assay.
Conclusion and Future Directions
This compound represents a naturally derived cyclic peptide with specific inhibitory activity against the chymotrypsin-like function of the proteasome. Its defined mechanism of action makes it a valuable tool for studying the intricacies of the ubiquitin-proteasome system and a potential scaffold for the development of novel anticancer therapeutics.
Future research should focus on several key areas:
-
Comprehensive SAR Studies: Synthesis and evaluation of this compound analogs to elucidate the structural features crucial for its inhibitory potency and selectivity.
-
Cellular and In Vivo Efficacy: Thorough investigation of the effects of this compound on various cancer cell lines and in animal models of cancer to assess its therapeutic potential.
-
Target Engagement and Biomarker Development: Development of assays to measure the engagement of this compound with the proteasome in a cellular context and identification of biomarkers to monitor its activity in vivo.
-
Combination Therapies: Exploring the synergistic effects of this compound with other anticancer agents to overcome drug resistance and enhance therapeutic efficacy.
This technical guide provides a foundational understanding of this compound as a proteasome inhibitor. Further research is warranted to fully explore its potential as a lead compound in the development of next-generation cancer therapies.
References
biological activity of cyclic hexapeptides like Phepropeptin A
An In-depth Technical Guide on the Biological Activity of Cyclic Hexapeptides like Phepropeptin A
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of cyclic hexapeptides, with a specific focus on this compound as a case study. It covers quantitative inhibitory data, mechanisms of action, relevant signaling pathways, and detailed experimental protocols for activity assessment.
Introduction to Cyclic Hexapeptides
Cyclic hexapeptides are a class of peptides composed of six amino acid residues linked in a circular structure. This cyclization confers significant conformational rigidity and enhanced metabolic stability compared to their linear counterparts, making them attractive scaffolds for drug discovery.[1][2][3] These compounds exhibit a wide array of biological activities, including antibacterial, antifungal, and enzyme-inhibitory properties.[3][4][5] Phepropeptins, a family of cyclic hexapeptides isolated from Streptomyces sp., are notable for their specific biological activities, particularly as inhibitors of the proteasome.[6][7]
This compound: A Profile
This compound is a representative member of the phepropeptin family of natural products.[6] These cyclic hexapeptides have been identified as promising candidates for studying cellular pathways and as potential therapeutic agents due to their unique biological activities.
2.1 Source and Structure
This compound is a natural product isolated from the bacterium Streptomyces sp.[7] It is part of a family that includes Phepropeptins A, B, C, and D, which differ slightly in their amino acid composition.[6] The chemical structure of this compound is defined by the amino acid sequence: Cyclic(Leu-D-Leu-Val-Leu-D-Phe-Pro) .[7]
2.2 Primary Biological Activity: Proteasome Inhibition
The most well-characterized biological activity of the phepropeptin family is the inhibition of the proteasome, a crucial multi-enzyme complex responsible for degrading ubiquitinated proteins in eukaryotic cells.[6] Specifically, phepropeptins inhibit the chymotrypsin-like activity of the proteasome.[6] This inhibition is selective, as they do not show inhibitory effects against α-chymotrypsin itself.[6]
Quantitative Data: Inhibitory Activity of Phepropeptins
The inhibitory potency of this compound and its analogs against the proteasome has been quantified, providing valuable data for structure-activity relationship (SAR) studies. The data is summarized in the table below.
| Compound | Target Enzyme | Specific Activity Inhibited | IC50 Value | Source Organism of Enzyme |
| This compound | Proteasome | Chymotrypsin-like | 21 µg/mL | Mouse Liver |
Table 1: Summary of the inhibitory concentration of this compound against isolated proteasomes.[7]
Mechanism of Action and Associated Signaling Pathways
4.1 Mechanism of Enzyme Inhibition
Cyclic hexapeptides like this compound typically function as competitive or non-competitive inhibitors.[8][9] In the case of proteasome inhibition, the cyclic peptide likely binds to the active site of the β5 subunit, which is responsible for the chymotrypsin-like activity, thereby preventing the substrate from binding and being degraded. The rigid, cyclic structure of the peptide is crucial for its high affinity and specificity towards the enzyme's active site.[2]
4.2 Impact on Cellular Signaling
The proteasome is a central hub for the regulation of numerous cellular signaling pathways. By inhibiting the proteasome, this compound can have profound downstream effects on cell cycle progression, apoptosis, and signal transduction. The degradation of key regulatory proteins such as cyclins, transcription factors (e.g., NF-κB), and tumor suppressors is controlled by the proteasome. Inhibition leads to the accumulation of these proteins, which can trigger cell cycle arrest or apoptosis, making proteasome inhibitors a key area of interest in cancer therapy.
Experimental Protocols
To assess the , a proteasome inhibition assay is a fundamental experimental procedure.
5.1 Protocol: In Vitro Proteasome Chymotrypsin-Like Activity Assay
This protocol outlines the methodology to determine the IC50 value of a test compound against the chymotrypsin-like activity of the proteasome.
1. Materials and Reagents:
- Purified 20S or 26S proteasome (e.g., from murine liver or commercially available).
- Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).
- Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin).
- Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
- Positive Control Inhibitor: (e.g., MG132).
- 96-well black microplate.
- Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
2. Procedure:
- Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration of the solvent (DMSO) should be kept constant across all wells (typically ≤1%).
- Reaction Setup: In each well of the 96-well plate, add the following in order:
- Assay Buffer.
- Test compound dilution (or solvent for control wells).
- Purified proteasome enzyme.
- Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiation: Add the fluorogenic substrate (Suc-LLVY-AMC) to all wells to initiate the reaction.
- Measurement: Immediately place the plate in the fluorescence reader. Measure the increase in fluorescence intensity over time (kinetic mode) at 37°C for 30-60 minutes. The fluorescence is generated upon cleavage of the AMC group from the substrate.
- Controls: Include wells with enzyme and substrate but no inhibitor (negative control) and wells with substrate only (background control).
3. Data Analysis:
- Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
- Subtract the background fluorescence rate.
- Normalize the data by expressing the velocities as a percentage of the activity of the negative control (100% activity).
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_reagents [label="Prepare Reagents\n(Buffer, Enzyme, Substrate)"];
prep_inhibitor [label="Prepare Serial Dilutions\nof this compound"];
plate_setup [label="Add Buffer, Inhibitor, and\nProteasome to 96-well Plate"];
pre_incubation [label="Pre-incubate at 37°C\n(15-30 min)"];
add_substrate [label="Initiate Reaction with\nFluorogenic Substrate (Suc-LLVY-AMC)"];
measure [label="Kinetic Measurement of\nFluorescence (Ex/Em: 360/460 nm)"];
analyze [label="Calculate Reaction Velocities\nand Percent Inhibition"];
plot [label="Plot Dose-Response Curve"];
ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep_reagents;
prep_reagents -> prep_inhibitor;
prep_inhibitor -> plate_setup;
plate_setup -> pre_incubation;
pre_incubation -> add_substrate;
add_substrate -> measure;
measure -> analyze;
analyze -> plot;
plot -> ic50;
}
Conclusion and Future Directions
Cyclic hexapeptides, exemplified by this compound, represent a structurally diverse and biologically significant class of molecules. Their inherent properties of stability and conformational rigidity make them excellent candidates for modulating challenging drug targets like enzymes and protein-protein interactions.[2][10] The specific inhibition of the proteasome by this compound underscores its potential as a tool for studying cellular protein degradation and as a lead compound for developing novel therapeutics. Further research into the synthesis of Phepropeptin analogs and the detailed structural basis of their interaction with the proteasome will be crucial for optimizing their potency, selectivity, and drug-like properties.[11][12]
References
- 1. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Toward an HDAC6 inhibitor: synthesis and conformational analysis of cyclic hexapeptide hydroxamic acid designed from alpha-tubulin sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Mechanism of Action of the Cell Wall Targeting Antibiotic Hypeptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Structural Principles in the Development of Cyclic Peptidic Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Phepropeptin A: A Natural Product Inhibitor of the Proteasome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phepropeptin A is a cyclic hexapeptide natural product isolated from Streptomyces sp. that has been identified as a potent inhibitor of the proteasome, a key cellular machinery responsible for protein degradation. By targeting the chymotrypsin-like activity of the proteasome, this compound presents a compelling scaffold for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its discovery, structure, and mechanism of action. Detailed experimental protocols for its isolation, purification, and the assessment of its proteasome inhibitory activity are presented. Furthermore, this document summarizes the current understanding of the cellular signaling pathways affected by this compound and presents available data on its biological activities.
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for regulated protein degradation in eukaryotic cells, playing a central role in the control of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzymatic component of the UPS, is a large multi-protein complex responsible for the degradation of ubiquitinated proteins. Due to its essential role in maintaining cellular homeostasis, the proteasome has emerged as a significant target for therapeutic intervention, especially in the treatment of cancer.
Natural products have historically been a rich source of novel therapeutic agents. In 2001, a research group led by Sekizawa isolated and identified a family of cyclic hexapeptides, named phepropeptins A, B, C, and D, from the fermentation broth of Streptomyces sp.[1]. These compounds were found to exhibit inhibitory activity against the proteasome, with a particular selectivity for its chymotrypsin-like activity. This compound, as a representative member of this family, has garnered interest for its potential as a lead compound in drug discovery programs.
This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound. It consolidates available data on its biochemical and cellular activities, provides detailed experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this promising natural product.
Discovery, Structure, and Physicochemical Properties
This compound is a cyclic hexapeptide with the structure cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-). It was first isolated from the culture broth of Streptomyces sp. K2-9-3.[1] The producing strain was deposited as NBRC 105908. The structure of this compound and its congeners (B, C, and D) were elucidated through a combination of NMR spectroscopy and amino acid analysis.[1]
Table 1: Structure and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H58N6O6 | [1] |
| Molecular Weight | 746.9 g/mol | [1] |
| Appearance | White powder | [1] |
| Amino Acid Sequence | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | [1] |
Mechanism of Action: Proteasome Inhibition
The 26S proteasome is composed of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles. The 20S core particle is a barrel-shaped structure composed of four stacked rings and harbors three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), associated with the β5, β2, and β1 subunits, respectively.
This compound has been shown to be a selective inhibitor of the chymotrypsin-like activity of the proteasome.[1] This selectivity is a common feature of many natural product proteasome inhibitors and is often associated with reduced off-target effects.
Quantitative Data on Proteasome Inhibition
The inhibitory potency of this compound and its analogs against the proteasome has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of the compound required to inhibit 50% of the proteasome's enzymatic activity.
Table 2: Inhibitory Activity of Phepropeptins against Proteasome Chymotrypsin-Like Activity
| Compound | IC50 (µg/mL) | IC50 (µM) | Source |
| This compound | 21 | ~28.1 | Mouse Liver Proteasome[1] |
| Phepropeptin C | 12.5 | ~16.7 | Microbial Secondary Metabolite |
Note: Molar concentrations are calculated based on the molecular weight of this compound (746.9 g/mol ) and an estimated similar molecular weight for Phepropeptin C. More specific data on the inhibitory activity against individual proteasome subunits (β1, β2, β5) is needed for a comprehensive comparison.
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of this compound, based on published literature.
Isolation and Purification of Phepropeptins
The following protocol is adapted from the original discovery paper by Sekizawa et al. (2001).[1]
4.1.1. Fermentation of Streptomyces sp.
-
Strain: Streptomyces sp. K2-9-3 (NBRC 105908).
-
Seed Culture: Inoculate a loopful of the strain from an agar (B569324) slant into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (e.g., glucose, soluble starch, yeast extract, and inorganic salts). Incubate at 27°C for 2 days on a rotary shaker.
-
Production Culture: Transfer the seed culture into a larger production vessel (e.g., 30-liter jar fermentor) containing the production medium. Ferment at 27°C with aeration and agitation for a specified period (e.g., 3-4 days).
4.1.2. Extraction and Purification
-
Harvesting: Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.
-
Extraction: Extract the mycelial cake with an organic solvent such as acetone. Concentrate the extract in vacuo.
-
Solvent Partitioning: Partition the concentrated extract between ethyl acetate (B1210297) and water. Collect the ethyl acetate layer and concentrate it to obtain a crude extract.
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: Subject the crude extract to silica gel column chromatography and elute with a stepwise gradient of chloroform (B151607) and methanol (B129727).
-
Sephadex LH-20 Chromatography: Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Preparative HPLC: Perform final purification using preparative reverse-phase HPLC (e.g., C18 column) with a gradient of acetonitrile (B52724) in water to yield pure this compound.
-
References
An In-depth Technical Guide to the Stereochemistry of Phepropeptin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereochemical composition of Phepropeptin A, a cyclic hexapeptide with notable cell permeability. The information presented herein is crucial for understanding its structure-activity relationship and for guiding synthetic efforts in the development of novel therapeutic agents. All data and protocols are derived from the key findings reported in "Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides."
Core Structure and Stereochemical Configuration
This compound is a cyclic hexapeptide with the sequence cyclo(-L-Phe-L-Pro-L-Phe-L-Val-L-Phe-L-Ala-). The constituent amino acids and their determined stereochemistry are essential for its biological activity. The natural stereochemical pattern has been shown to be significantly more cell-permeable compared to its synthetic epimers.
Amino Acid Composition and Stereochemistry
The stereochemistry of the amino acid residues in natural this compound has been confirmed through total synthesis and subsequent comparison of spectroscopic data with the isolated natural product. All amino acid residues in this compound possess the L-configuration.
Table 1: Stereochemical Configuration of Amino Acid Residues in this compound
| Residue Position | Amino Acid | Stereochemistry |
| 1 | Phenylalanine | L |
| 2 | Proline | L |
| 3 | Phenylalanine | L |
| 4 | Valine | L |
| 5 | Phenylalanine | L |
| 6 | Alanine | L |
Quantitative Data for Stereochemical Confirmation
The structural integrity and stereochemistry of synthetically produced this compound were validated by comparing its nuclear magnetic resonance (NMR) spectra with those of the natural product. The identical ¹H NMR spectra confirm the assigned structure and stereochemistry.
Table 2: ¹H NMR Spectroscopic Data for Synthetic this compound in CDCl₃
| Position | Proton | Chemical Shift (ppm) |
| L-Phe¹ | NH | 7.58 |
| αH | 4.75 | |
| βH | 3.25, 3.15 | |
| Aromatic | 7.30-7.15 | |
| L-Pro² | αH | 4.40 |
| βH, γH, δH | 2.30-1.80 | |
| L-Phe³ | NH | 7.65 |
| αH | 4.80 | |
| βH | 3.10, 2.95 | |
| Aromatic | 7.30-7.15 | |
| L-Val⁴ | NH | 7.45 |
| αH | 4.20 | |
| βH | 2.15 | |
| γCH₃ | 1.05, 0.95 | |
| L-Phe⁵ | NH | 7.80 |
| αH | 4.90 | |
| βH | 3.30, 3.05 | |
| Aromatic | 7.30-7.15 | |
| L-Ala⁶ | NH | 7.50 |
| αH | 4.60 | |
| βCH₃ | 1.40 |
Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.
Experimental Protocols
The synthesis and stereochemical confirmation of this compound involve a multi-step process, including solid-phase peptide synthesis, solution-phase cyclization, and spectroscopic analysis.
Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor
This protocol outlines the manual synthesis of the linear hexapeptide precursor using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Phe-OH, Fmoc-L-Pro-OH, Fmoc-L-Val-OH, Fmoc-L-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the first amino acid (Fmoc-L-Ala-OH) by dissolving it with DIC and OxymaPure in DMF. b. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (L-Phe, L-Val, L-Phe, L-Pro, L-Phe).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage: Cleave the linear peptide from the resin using the TFA cleavage cocktail for 2 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the linear peptide by reverse-phase HPLC.
Solution-Phase Cyclization
Materials:
-
Purified linear peptide precursor
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Dissolve the linear peptide in DMF at a low concentration (e.g., 1 mM).
-
Add BOP and DIPEA to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the cyclic peptide by reverse-phase HPLC.
Structural and Stereochemical Confirmation
NMR Spectroscopy:
-
Dissolve the purified this compound in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and 2D NMR (COSY, TOCSY, NOESY) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Compare the acquired ¹H NMR spectrum with that of the natural product to confirm structural identity and stereochemistry.
Visualizations of Experimental Workflows
Phepropeptin A: A Technical Guide to its Effects on Cell Permeability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phepropeptin A, a cyclic hexapeptide, represents a compelling case study in the exploration of "beyond Rule-of-5" chemical space. These molecules, while often possessing desirable target-binding characteristics, typically face challenges in achieving cellular permeability. This technical guide provides an in-depth analysis of this compound and its analogs, focusing on the critical interplay between their stereochemistry, conformational flexibility, and the resulting effects on cell permeability and aqueous solubility. Through a summary of quantitative data, detailed experimental protocols, and conceptual diagrams, this document aims to equip researchers with a thorough understanding of the key factors governing the absorption, distribution, metabolism, and excretion (ADME) properties of this class of cyclic peptides. The data presented herein is primarily derived from a pivotal study on the stereochemistry of Phepropeptin cyclic peptides, which highlights how subtle changes in molecular geometry can profoundly impact physicochemical properties.[1][2]
Quantitative Data on Physicochemical and ADME Properties
The following tables summarize the key quantitative data for this compound (referred to as Phepropeptin D in some literature), its side-chain variants, and their corresponding epimers. This data illustrates the significant impact of stereochemistry on cell permeability while showing a less pronounced effect on aqueous solubility.
Table 1: Physicochemical and ADME Properties of Phepropeptins and their Epimers [1]
| Compound | Structure (Side Chain R Group) | ALogP | LogD7.4 (Octanol-Water) | MDCK Permeability (10-6 cm/s) | Thermodynamic Aqueous Solubility (mg/mL) at pH 7.4 |
| This compound (D) | -CH(CH3)CH2CH3 (Isoleucine) | 3.8 | 3.5 | 35 | 0.045 |
| Phepropeptin B | -CH2CH(CH3)2 (Leucine) | 3.8 | 3.6 | 40 | 0.030 |
| Phepropeptin C | -CH2Ph (Phenylalanine) | 4.2 | 3.9 | 30 | 0.011 |
| Phepropeptin F | -CH(CH3)2 (Valine) | 3.3 | 3.1 | 38 | 0.165 |
| epi-Phepropeptin A (D) | -CH(CH3)CH2CH3 (Isoleucine) | 3.8 | 3.1 | 15 | 0.050 |
| epi-Phepropeptin B | -CH2CH(CH3)2 (Leucine) | 3.8 | 3.2 | 10 | 0.035 |
| epi-Phepropeptin C | -CH2Ph (Phenylalanine) | 4.2 | 3.5 | 8 | 0.015 |
| epi-Phepropeptin F | -CH(CH3)2 (Valine) | 3.3 | 2.8 | 18 | 0.150 |
ALogP is the calculated octanol-water partition coefficient. LogD7.4 is the experimentally determined distribution coefficient at pH 7.4. MDCK permeability refers to the apparent permeability (Papp) across a Madin-Darby Canine Kidney cell monolayer.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's physicochemical properties.
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
This assay is a standard method for assessing the passive permeability of a compound across a cellular monolayer, which serves as a model for the intestinal barrier.
Objective: To determine the apparent permeability (Papp) of this compound and its analogs from an apical to basolateral (A-B) and basolateral to apical (B-A) direction across an MDCK cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) at pH 7.4
-
Transwell™ plates (e.g., 24- or 96-well format) with semi-permeable membrane inserts
-
Test compounds (Phepropeptins and epimers) dissolved in Dimethyl Sulfoxide (DMSO)
-
Lucifer Yellow (fluorescent integrity marker)
-
LC-MS/MS system for quantification
-
Fluorescent plate reader
-
Incubator (37°C, 5% CO2, 95% relative humidity)
-
Transepithelial Electrical Resistance (TEER) measurement device
Protocol:
-
Cell Seeding and Culture:
-
Seed MDCK cells onto the apical side of the Transwell™ inserts at a density of approximately 1 x 105 cells/mL.
-
Culture the cells for 4-5 days in a CO2 incubator at 37°C to allow for the formation of a confluent and polarized monolayer.
-
-
Monolayer Integrity Check:
-
Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer to ensure its integrity. TEER values should be within the laboratory's established range for confluent MDCK monolayers.
-
-
Preparation of Dosing Solutions:
-
Prepare dosing solutions of the test compounds in HBSS buffer at the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid cytotoxicity.
-
Include Lucifer Yellow in the dosing solution to monitor the integrity of the monolayer during the experiment.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayer with pre-warmed HBSS buffer.
-
Add the dosing solution containing the test compound and Lucifer Yellow to the apical (donor) compartment of the Transwell™ insert.
-
Add fresh HBSS buffer to the basolateral (receiver) compartment.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay in the reverse direction by adding the dosing solution to the basolateral compartment and fresh buffer to the apical compartment. This is crucial for identifying active efflux.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer Yellow in the receiver compartment to confirm that the monolayer integrity was maintained throughout the experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
-
Thermodynamic Aqueous Solubility Assay
This assay determines the equilibrium solubility of a compound in an aqueous buffer.
Objective: To determine the thermodynamic aqueous solubility of this compound and its analogs at a physiological pH.
Materials:
-
Test compounds (Phepropeptins and epimers) as solid powder
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Shake-flask apparatus or plate shaker
-
Centrifuge or filtration device (e.g., Millipore Multiscreen solubility filter plates)
-
UV-Vis spectrophotometer or LC-MS/MS system for quantification
-
Incubator (25°C or 37°C)
Protocol:
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a vial containing a known volume of PBS at pH 7.4.
-
-
Equilibration:
-
Seal the vials and place them in a shake-flask apparatus or on a plate shaker.
-
Incubate the samples for an extended period (e.g., 24 hours or longer) at a constant temperature (e.g., 25°C) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After incubation, separate the undissolved solid from the saturated solution. This can be achieved by either:
-
Centrifugation: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Filtration: Filter the solution using a low-binding filter plate to remove any solid particles.
-
-
-
Quantification:
-
Carefully collect the supernatant (the saturated solution).
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or LC-MS/MS. A standard calibration curve should be prepared to accurately quantify the concentration.
-
-
Data Analysis:
-
The determined concentration of the compound in the saturated solution represents its thermodynamic aqueous solubility under the specified conditions. The results are typically expressed in mg/mL or µg/mL.
-
Signaling Pathways and Conceptual Relationships
While Phepropeptins were initially identified as modest proteasome inhibitors, a specific downstream signaling pathway directly and uniquely modulated by this compound has not been extensively characterized in the available literature. Proteasome inhibition is a complex mechanism that can affect multiple signaling pathways, including those involving NF-κB and p53, by preventing the degradation of key regulatory proteins. However, a detailed and specific pathway for this compound is not established.
A more central and well-supported concept for the Phepropeptins is the relationship between their stereochemistry, conformational flexibility, and their resulting cell permeability and solubility. This relationship is crucial for understanding how these "beyond Rule-of-5" molecules can achieve a balance of properties necessary for biological activity.
Diagrams
The following diagrams illustrate the experimental workflow for determining cell permeability and the conceptual relationship governing the physicochemical properties of Phepropeptins.
Conclusion
The study of this compound and its analogs provides valuable insights for the design of cell-permeable cyclic peptides. The key takeaway is that stereochemistry plays a crucial role in dictating the conformational flexibility of these molecules. The natural stereochemistry of this compound allows it to adopt different conformations depending on the solvent environment: a more lipophilic, "closed" conformation that facilitates membrane passage, and a more hydrophilic, "open" conformation that maintains aqueous solubility.[1][2] This "chameleon-like" behavior is a critical design principle for developing orally bioavailable cyclic peptide drugs. The quantitative data and experimental protocols provided in this guide serve as a practical resource for researchers working to optimize the ADME properties of this promising class of therapeutic agents.
References
Phepropeptin A: A Technical Guide to its Initial Studies and Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phepropeptin A is a cyclic hexapeptide belonging to a class of naturally derived proteasome inhibitors isolated from Streptomyces sp.[1] This technical guide provides a comprehensive overview of the initial studies and literature on this compound, with a focus on its core characteristics, biological activity, and the methodologies employed in its initial investigation. Phepropeptins, including this compound, have been identified as inhibitors of the 20S proteasome, specifically targeting its chymotrypsin-like activity. This document consolidates available quantitative data, details experimental protocols, and visualizes key concepts to serve as a foundational resource for researchers in drug discovery and development.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Its dysregulation is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention. Natural products have historically been a rich source of novel pharmacophores, and the discovery of phepropeptins from Streptomyces sp. has provided a new class of cyclic peptides with proteasome-inhibitory activity. This compound, along with its congeners (Phepropeptins B, C, and D), are characterized as cyclic hexapeptides.[1] Initial studies have focused on their isolation, structural elucidation, and their inhibitory effects on the proteasome.
Core Characteristics and Biological Activity
Structure
This compound is a cyclic hexapeptide. While the exact amino acid sequence of this compound is not explicitly detailed in the initial discovery paper, the general structure of the phepropeptin family was determined through NMR analysis and amino acid analysis of the more abundant Phepropeptin B.[1]
Mechanism of Action
This compound functions as a proteasome inhibitor by specifically targeting the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] This inhibition is selective, as it does not affect α-chymotrypsin.[1] The inhibition of the proteasome's chymotrypsin-like activity is a key mechanism for inducing apoptosis and disrupting cell cycle progression in cancer cells.
Quantitative Data
While the initial publication on phepropeptins confirmed their inhibitory activity, specific IC50 values for this compound against the chymotrypsin-like activity of the proteasome are not provided in the foundational literature. Further studies are required to quantify its precise potency. For context, other non-covalent proteasome inhibitors have demonstrated IC50 values in the nanomolar to micromolar range for the inhibition of the 20S β5 subunit.
Table 1: Summary of Biological Activity for Phepropeptins
| Compound Family | Source Organism | Molecular Class | Target | Specific Activity | Quantitative Data (this compound) |
| Phepropeptins | Streptomyces sp. | Cyclic hexapeptide | 20S Proteasome | Inhibition of chymotrypsin-like activity | IC50 not specified in initial reports |
Experimental Protocols
Isolation and Purification of Phepropeptins
The following is a generalized protocol based on the initial isolation of the phepropeptin family from Streptomyces sp..[1]
-
Fermentation: Streptomyces sp. is cultured in a suitable broth medium to allow for the production of secondary metabolites, including phepropeptins.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations to purify the individual phepropeptins. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Further purification is achieved using size-exclusion chromatography on a Sephadex LH-20 column with methanol (B129727) as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual phepropeptins (A, B, C, and D) is performed using reverse-phase HPLC.
-
Structural Elucidation
The structure of the phepropeptins was determined using a combination of spectroscopic techniques.[1]
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to determine the amino acid composition and sequence.
-
Mass Spectrometry: High-resolution mass spectrometry was employed to determine the molecular weight and elemental composition.
-
Amino Acid Analysis: Acid hydrolysis of the cyclic peptide followed by analysis of the constituent amino acids was performed to confirm the amino acid composition.
Proteasome Inhibition Assay (Chymotrypsin-Like Activity)
The inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome can be assessed using a fluorogenic substrate.
-
Reagents:
-
Purified 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Microplate reader (fluorescence)
-
-
Procedure:
-
The 20S proteasome is incubated with varying concentrations of this compound in the assay buffer for a defined period at 37°C.
-
The fluorogenic substrate, Suc-LLVY-AMC, is added to the reaction mixture.
-
The enzymatic reaction is monitored by measuring the increase in fluorescence resulting from the cleavage of the AMC group from the substrate.
-
The rate of reaction is calculated and compared to a control without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined from the dose-response curve.
-
Signaling Pathways
Inhibition of the proteasome by agents like this compound has profound effects on various cellular signaling pathways. While specific studies on this compound's downstream effects are limited, the consequences of chymotrypsin-like proteasome inhibition are well-documented and are expected to be initiated by this compound.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. By inhibiting the proteasome, this compound is expected to prevent the degradation of IκB, thereby blocking NF-κB activation.
p53 and Apoptosis Induction
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Under normal conditions, p53 levels are kept low through continuous degradation by the proteasome. Inhibition of the proteasome leads to the accumulation of p53, which can then activate the transcription of pro-apoptotic genes, such as Bax, and trigger the intrinsic apoptotic pathway.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents due to its specific inhibition of the proteasome's chymotrypsin-like activity. The initial studies have laid the groundwork for understanding its basic characteristics and mechanism of action. However, to fully realize its therapeutic potential, further research is imperative. Key future directions include:
-
Quantitative Biological Evaluation: Determination of the specific IC50 value of this compound against the chymotrypsin-like activity of the proteasome in various cancer cell lines.
-
Total Synthesis: Development of a robust total synthesis method for this compound and its analogs to enable structure-activity relationship (SAR) studies.
-
Detailed Mechanistic Studies: Elucidation of the specific downstream signaling pathways modulated by this compound in different cellular contexts.
-
In Vivo Efficacy: Evaluation of the anti-tumor efficacy of this compound in preclinical animal models.
This technical guide serves as a foundational resource, summarizing the initial yet pivotal findings on this compound and providing a framework for future investigations into this intriguing natural product.
References
Phepropeptin A: A Technical Overview of a Novel Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin A is a cyclic hexapeptide that has been identified as a potent inhibitor of the proteasome, a key cellular complex responsible for protein degradation. Isolated from Streptomyces sp., this natural product has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the methodologies used for its study.
Core Molecular Data
A clear understanding of the fundamental properties of this compound is essential for any research endeavor. The key identifiers and molecular formula are summarized below.
| Property | Value | Citation |
| Molecular Formula | C₃₇H₅₈N₆O₆ | [1] |
| CAS Number | 396729-23-0 | [1] |
| Formula Weight | 682.9 g/mol | [1] |
| Peptide Sequence | Cyclic(Leu-D-Leu-Val-Leu-D-Phe-Pro) | [1] |
Experimental Protocols
The isolation, structural elucidation, and characterization of the biological activity of this compound involve a series of detailed experimental procedures.
Isolation of this compound from Streptomyces sp.
The isolation of this compound from its natural source involves a multi-step process designed to separate the compound from a complex mixture of metabolites. The general workflow is outlined below.
A detailed protocol, based on the initial report by Sekizawa et al., would involve large-scale fermentation of the Streptomyces strain, followed by extraction of the culture broth with a solvent like ethyl acetate. The crude extract is then subjected to a series of chromatographic separations, including silica gel chromatography and reverse-phase HPLC, to yield the pure compound.[2]
Proteasome Inhibition Assay
The biological activity of this compound is primarily characterized by its ability to inhibit the proteasome. Specifically, it has been shown to inhibit the chymotrypsin-like activity of this complex.[2] A common method to determine this inhibitory activity is through a fluorometric assay.
The assay typically involves incubating purified proteasomes with the inhibitor (this compound) for a specific period. A fluorogenic substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), is then added. Cleavage of this substrate by the proteasome's chymotrypsin-like activity releases the fluorescent AMC molecule. The rate of fluorescence increase is measured, and the concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is calculated. For isolated mouse liver proteasomes, the IC50 value for this compound has been reported to be 21 µg/ml.[1]
Signaling Pathways Affected by Proteasome Inhibition
Proteasome inhibitors, as a class of compounds, exert their cellular effects by disrupting the degradation of numerous regulatory proteins. This leads to the modulation of various signaling pathways critical for cell survival, proliferation, and apoptosis. While specific pathway analyses for this compound are not extensively documented, its mechanism of action as a proteasome inhibitor suggests it likely impacts key pathways such as the NF-κB signaling cascade.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the immune response, inflammation, and cell survival. In many cancer cells, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Proteasome inhibitors block the degradation of IκB, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.
Conclusion
This compound represents a promising natural product with potent proteasome inhibitory activity. Its well-defined chemical structure and biological activity make it a valuable tool for research in cancer biology and drug development. The experimental protocols outlined in this guide provide a foundation for the further investigation of this compound and its potential therapeutic applications. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its mechanism of action and to identify potential biomarkers for its efficacy.
References
- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Inhibition of Proteasomal Chymotrypsin-Like Activity by Phepropeptin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of this system, possesses multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The chymotrypsin-like activity is often the most dominant and is a key target for therapeutic intervention, particularly in oncology. Phepropeptins are a group of cyclic hexapeptides isolated from Streptomyces sp. that have been identified as novel proteasome inhibitors. This technical guide provides a comprehensive overview of the inhibition of the proteasome's chymotrypsin-like activity by Phepropeptin A and its analogues, detailing the quantitative inhibitory data, experimental methodologies, and the broader context of signaling pathways affected by this inhibition.
Quantitative Inhibition Data
Phepropeptins A, B, C, and D have been demonstrated to be inhibitors of the chymotrypsin-like activity of the proteasome. A key study by Sekizawa et al. (2001) elucidated the inhibitory concentrations (IC50) of these compounds. It is noteworthy that the Phepropeptins specifically inhibit the chymotrypsin-like activity of the proteasome and do not show inhibitory effects against α-chymotrypsin itself.[1] The IC50 values for the inhibition of the chymotrypsin-like activity of the 20S proteasome are summarized in the table below.
| Compound | IC50 (µg/mL) | Molar Concentration (µM) |
| This compound | 13.8 | ~19.8 |
| Phepropeptin B | 10.5 | ~15.3 |
| Phepropeptin C | 12.5 | ~17.9 |
| Phepropeptin D | 7.8 | ~10.7 |
| Table 1: Inhibitory concentrations (IC50) of Phepropeptins on the chymotrypsin-like activity of the 20S proteasome. Molar concentrations are estimated based on their respective molecular weights.[1][2] |
Experimental Protocols
The following section details the typical experimental procedures for assessing the inhibition of the proteasome's chymotrypsin-like activity by compounds such as this compound.
Preparation of 20S Proteasome
Purified 20S proteasome from a suitable source (e.g., bovine pituitary) is used for in vitro assays. The protein concentration is determined using a standard method, such as the Bradford assay.
Chymotrypsin-Like Activity Assay
A common method to measure the chymotrypsin-like activity of the proteasome involves the use of a fluorogenic peptide substrate.[3][4][5]
-
Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin) is a widely used fluorogenic substrate for the chymotrypsin-like activity of the proteasome.[3][5]
-
Assay Buffer: A typical assay buffer consists of 20 mM Tris-HCl (pH 8.0).
-
Procedure:
-
The purified 20S proteasome is diluted in the assay buffer to a final concentration of 0.4 µg/mL.
-
Various concentrations of the inhibitor (this compound) are pre-incubated with the proteasome at 37°C for 10 minutes.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 200 µM.
-
The mixture is incubated at 37°C.
-
The fluorescence of the released AMC (7-Amido-4-Methylcoumarin) is measured over time using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[4][5]
-
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence curve. The percent inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways Affected by Inhibition of Chymotrypsin-Like Activity
Inhibition of the proteasome's chymotrypsin-like activity by agents like this compound can have profound effects on various cellular signaling pathways, primarily due to the accumulation of proteins that are normally degraded by the proteasome. This can lead to decreased tumor cell growth and increased apoptosis.[6]
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis.
-
Mechanism of Regulation: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB (Inhibitor of kappa B). Upon receiving an upstream signal, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
-
Effect of Proteasome Inhibition: Inhibition of the chymotrypsin-like activity of the proteasome prevents the degradation of IκB.[7] As a result, NF-κB remains in the cytoplasm, and its pro-survival signaling is blocked. This can lead to the induction of apoptosis in cancer cells that are dependent on NF-κB signaling.[7]
p53 and Cell Cycle Control
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its levels are tightly controlled by proteasomal degradation.
-
Mechanism of Regulation: Under normal conditions, p53 is ubiquitinated by the E3 ubiquitin ligase MDM2 and targeted for degradation by the proteasome, keeping its levels low.
-
Effect of Proteasome Inhibition: Inhibition of the proteasome leads to the accumulation of p53.[8] Elevated p53 levels can trigger cell cycle arrest, allowing for DNA repair, or induce apoptosis if the cellular damage is too severe. This is a key mechanism by which proteasome inhibitors exert their anti-cancer effects.
Conclusion
This compound and its analogues represent a class of natural product-derived proteasome inhibitors with specific activity against the chymotrypsin-like site of the 20S proteasome. This targeted inhibition disrupts key cellular signaling pathways, such as NF-κB and p53, leading to cell cycle arrest and apoptosis in cancer cells. The detailed experimental protocols and understanding of the downstream signaling consequences provided in this technical guide offer a valuable resource for researchers and drug development professionals working on novel anti-cancer therapeutics targeting the ubiquitin-proteasome system. Further investigation into the structure-activity relationships and pharmacological properties of Phepropeptins is warranted to explore their full therapeutic potential.
References
- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 26S proteasome inhibitors with high selectivity for chymotrypsin-like activity and p53-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Phepropeptin A Proteasome Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[3] Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like.[4] Inhibition of the proteasome, particularly the chymotrypsin-like activity, has emerged as a promising therapeutic strategy for the treatment of various cancers.
Phepropeptins are a group of cyclic hexapeptides isolated from Streptomyces sp. that have been identified as inhibitors of the proteasome. Specifically, Phepropeptin A inhibits the chymotrypsin-like activity of the proteasome. This document provides a detailed protocol for assessing the inhibitory activity of this compound on the proteasome using a fluorogenic biochemical assay. Additionally, it outlines the key signaling pathways affected by proteasome inhibition and presents an experimental workflow for inhibitor screening.
Data Presentation
| Inhibitor | Target Activity | IC50 Value | Reference |
| Bortezomib | Chymotrypsin-like | 3-5 nM | [4] |
| Ixazomib | Chymotrypsin-like | 3.4 nM | [5] |
| Tetrandrine | Chymotrypsin-like | 0.8 µM (purified 20S) | [6] |
| MG-132 | Chymotrypsin-like | Varies (cell-dependent) |
Signaling Pathway
Proteasome inhibition by compounds such as this compound triggers a cascade of cellular events, ultimately leading to apoptosis. The diagram below illustrates the key signaling pathways affected.
References
- 1. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Research of Phepropeptin A
Disclaimer: Information regarding the in vivo application of Phepropeptin A is currently limited in publicly available scientific literature. The following application notes and protocols are based on the known characteristics of Phepropeptins as cyclic hexapeptides and potential proteasome inhibitors, and on established methodologies for similar compounds. These guidelines are intended to serve as a starting point for researchers and require significant validation and optimization for specific in vivo models.
Introduction to this compound
This compound is a cyclic hexapeptide that has been identified as a potential proteasome inhibitor. Cyclic peptides are of significant interest in drug development due to their conformational rigidity and potential for improved metabolic stability and cell permeability compared to their linear counterparts. The potential proteasome-inhibiting activity of this compound suggests its utility in research areas where the ubiquitin-proteasome system is a key therapeutic target, such as oncology and inflammatory diseases.
Proposed Mechanism of Action: Proteasome Inhibition
While the precise in vivo mechanism of action for this compound is yet to be fully elucidated, its structural similarity to other proteasome inhibitors suggests it may target the 26S proteasome. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest and apoptosis. A key signaling pathway affected by proteasome inhibition is the NF-κB pathway.
Caption: Proposed signaling pathway of this compound via proteasome inhibition.
Quantitative Data from Related Proteasome Inhibitors
To guide dose selection for this compound, it is useful to review the in vivo dosages of other proteasome inhibitors in murine models.
| Compound | Animal Model | Dosing Route | Dose Range | Observed Effect |
| PS-341 (Bortezomib) | Human myeloma xenograft mice | Intravenous | 0.05 - 1.0 mg/kg | Inhibition of tumor growth[1] |
| PS-341 (Bortezomib) | Murine SARS-like model (MHV-1) | Subcutaneous | 0.25 mg/kg | Reduced mortality and viral replication[2] |
| MG132 | Murine SARS-like model (MHV-1) | Subcutaneous | 0.5 mg/kg | Reduced mortality and viral replication[2] |
| ONX 0912 | Human multiple myeloma xenograft mice | Oral | Not Specified | Inhibition of tumor growth and prolonged survival[3] |
Experimental Protocols (Hypothetical for this compound)
The following protocols are generalized and will require optimization.
Preparation of this compound for In Vivo Administration
Objective: To formulate this compound for parenteral or oral administration in a murine model.
Materials:
-
This compound (lyophilized powder)
-
Vehicle (e.g., sterile saline, 5% DMSO in saline, or a solution containing a solubilizing agent like cyclodextrin)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. Start with small volumes to assess solubility.
-
Vehicle Selection: Choose a vehicle that provides adequate solubility and is well-tolerated by the animal model. For initial studies, a solution of 5-10% DMSO in sterile saline is common. For oral administration, a formulation with permeation enhancers may be considered, though this requires extensive validation.
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in the chosen vehicle.
-
Vortex thoroughly to ensure complete dissolution. If necessary, use a sonicator for brief intervals.
-
Visually inspect the solution for any particulates. If present, the solution may need to be filtered through a 0.22 µm sterile filter if the compound's properties allow.
-
-
Storage: Store the prepared dosing solution according to the stability profile of this compound, typically at 4°C for short-term use or frozen for longer-term storage.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest (e.g., multiple myeloma, as proteasome inhibitors are effective in this cancer type)
-
Matrigel (optional, for subcutaneous injection)
-
Prepared this compound dosing solution
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Experimental Workflow:
Caption: General experimental workflow for an in vivo xenograft study.
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or media, with or without Matrigel, to the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle control via the chosen route (e.g., intravenous, intraperitoneal, or subcutaneous injection).
-
The dosing schedule will need to be determined (e.g., daily, every other day). Based on data from other proteasome inhibitors, a starting dose range of 0.1 to 1.0 mg/kg could be explored.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when signs of morbidity are observed.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, western blotting for markers of proteasome inhibition like ubiquitinated protein accumulation).
-
Pharmacokinetic Studies
For a comprehensive understanding of this compound's in vivo behavior, pharmacokinetic (PK) studies are essential. These studies typically involve administering a single dose of the compound and collecting blood samples at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Key Parameters to Evaluate:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Due to the limited data on this compound, it is recommended to start with a low number of animals and a single, well-tolerated dose to establish a preliminary PK profile before proceeding to more extensive efficacy studies.
References
Applications of Phepropeptin A in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptins are a family of naturally occurring cyclic hexapeptides isolated from Streptomyces sp. Notably, Phepropeptin A has garnered attention in the field of drug discovery due to its potential as a modulator of intracellular protein degradation pathways. These peptides possess favorable characteristics, such as good cell permeability, which is a critical attribute for orally bioavailable drugs and for targeting intracellular components. This document provides an overview of the applications of this compound in drug discovery, focusing on its mechanism of action, and includes detailed protocols for its synthesis and biological evaluation.
Mechanism of Action: Proteasome Inhibition
This compound exerts its biological effects through the inhibition of the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Specifically, Phepropeptins have been shown to inhibit the chymotrypsin-like activity of the proteasome.[1] The ubiquitin-proteasome system (UPS) is a critical pathway for maintaining cellular homeostasis by degrading misfolded or damaged proteins and regulating the levels of key signaling molecules. Inhibition of the proteasome leads to the accumulation of these proteins, which can trigger a variety of cellular responses, including cell cycle arrest, apoptosis, and the inhibition of pro-survival signaling pathways. This makes proteasome inhibitors a valuable class of therapeutic agents, particularly in oncology.
Key Applications in Drug Discovery
The ability of this compound to inhibit the proteasome and permeate cell membranes makes it a promising candidate for further investigation in several therapeutic areas:
-
Oncology: The validated success of proteasome inhibitors in treating multiple myeloma and other hematological malignancies highlights the potential of new proteasome inhibitors like this compound. Its unique cyclic peptide structure may offer a different pharmacological profile compared to existing drugs, potentially overcoming resistance mechanisms.
-
Inflammatory and Autoimmune Diseases: The NF-κB signaling pathway, a key regulator of inflammation, is controlled by proteasomal degradation of its inhibitor, IκB. By inhibiting the proteasome, this compound can prevent IκB degradation, thereby suppressing NF-κB activation and downstream inflammatory responses.
-
Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of several neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. While proteasome inhibitors can exacerbate the accumulation of some protein aggregates, the modulation of the UPS remains an area of active research for therapeutic intervention.
Quantitative Data
Table 1: Proteasome Inhibitory Activity of Phepropeptin C
| Compound | Target | IC50 (µg/mL) |
| Phepropeptin C | Proteasome (Chymotrypsin-like activity) | 12.5 |
| Data from a commercial supplier, for research use only.[2] |
Table 2: Cell Permeability of Phepropeptin Analogues
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Phepropeptin Analogue 1 | Data not publicly available |
| Phepropeptin Analogue 2 | Data not publicly available |
| Specific quantitative data for the cell permeability of this compound is not detailed in the primary literature, though studies indicate favorable permeability for the natural stereoisomers.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Protocol for Cyclic Hexapeptides)
This protocol describes a general method for the solid-phase peptide synthesis (SPPS) of a cyclic hexapeptide like this compound, followed by cyclization in solution.
Materials:
-
Fmoc-protected amino acids (Fmoc-L-Leu-OH, Fmoc-D-Phe-OH, Fmoc-L-Pro-OH, Fmoc-L-Phe-OH, Fmoc-D-Leu-OH, Fmoc-L-Ile-OH)
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Diethyl ether
-
HPLC grade water and ACN for purification
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. In a separate vessel, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Ile-OH) in DCM and add DIPEA. Add the amino acid solution to the swollen resin and agitate for 2 hours. Cap any unreacted sites with methanol.
-
Linear Peptide Assembly (SPPS):
-
Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling: Dissolve the next Fmoc-protected amino acid in DMF with DIC and HOBt. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence of this compound (Ile-Leu-D-Phe-Pro-Phe-D-Leu).
-
-
Cleavage of the Linear Peptide from Resin: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours. Filter the resin and collect the filtrate.
-
Precipitation and Purification of the Linear Peptide: Precipitate the linear peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide under vacuum. Purify the crude linear peptide by reverse-phase HPLC.
-
Cyclization in Solution:
-
Dissolve the purified linear peptide in a large volume of DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
-
Final Purification: Remove the solvent under vacuum. Dissolve the crude cyclic peptide in a suitable solvent and purify by reverse-phase HPLC to obtain pure this compound.
Protocol 2: Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
This compound (dissolved in DMSO)
-
Proteasome inhibitor positive control (e.g., MG-132)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In the wells of a 96-well plate, add 2 µL of various concentrations of this compound or the positive control inhibitor. For the negative control, add 2 µL of DMSO.
-
Add 98 µL of Assay Buffer containing the purified 20S proteasome to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Add 5 µL of the fluorogenic substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at 37°C every 5 minutes for 60 minutes using a fluorometric plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value for this compound.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (dissolved in a suitable buffer)
-
High and low permeability control compounds
-
96-well UV plate
-
UV-Vis plate reader or LC-MS for quantification
Procedure:
-
Coat the filter of the donor plate with 5 µL of the phospholipid solution and let it sit for 5 minutes.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the this compound solution (and control compounds) to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
After incubation, carefully separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / C_equilibrium) Where:
-
V_D = volume of donor well
-
V_A = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C_A(t)] = concentration in the acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.
Caption: Downstream effects of proteasome inhibition by this compound on key signaling pathways.
References
Phepropeptin A: A Tool for Interrogating the Ubiquitin-Proteasome System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin A is a cyclic hexapeptide of microbial origin that has been identified as a potent inhibitor of the proteasome, a critical cellular machinery responsible for protein degradation. The ubiquitin-proteasome system (UPS) plays a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in the pathophysiology of numerous diseases, most notably cancer. This compound, by targeting the chymotrypsin-like activity of the proteasome, serves as a valuable chemical tool for elucidating the intricate functions of the UPS and for exploring its therapeutic potential.
These application notes provide a comprehensive overview of this compound's mechanism of action and offer detailed protocols for its use in studying the ubiquitin-proteasome system. The information is intended to guide researchers in designing and executing experiments to investigate the effects of proteasome inhibition on cellular function.
Mechanism of Action
This compound is part of a family of related cyclic hexapeptides, including Phepropeptins B, C, and D, isolated from Streptomyces sp.[1] These compounds have been shown to selectively inhibit the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] The 20S proteasome is the catalytic core of the larger 26S proteasome complex and possesses three distinct proteolytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit). By specifically targeting the β5 subunit, this compound blocks the degradation of proteins that are marked for destruction by the ubiquitin pathway, leading to their accumulation within the cell. This disruption of protein homeostasis can trigger a variety of cellular responses, including cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[2]
Quantitative Data
| Inhibitor | Target Proteasome Activity | IC50 Value | Cell Line/System | Reference |
| Phepropeptin C | Proteasome (general) | 12.5 µg/mL | Not specified | Inferred from commercial product data |
| MG132 | Chymotrypsin-like (β5) | ~100 nM | Purified 20S proteasome | [3] |
| Trypsin-like (β2) | ~1-2 µM | Purified 20S proteasome | [3] | |
| Caspase-like (β1) | ~500 nM | Purified 20S proteasome | [3] | |
| Bortezomib | Chymotrypsin-like (β5) | 0.6 nM (Ki) | 20S proteasome | Inferred from multiple sources |
| Carfilzomib | Chymotrypsin-like (β5) | <5 nM | ANBL-6 cells | Inferred from multiple sources |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Ubiquitin-Proteasome Pathway Inhibition.
References
- 1. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Phepropeptin A and its Analogs for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Phepropeptin A and its analogs. Phepropeptins are a class of cyclic hexapeptides, originally isolated from Streptomyces sp., that have garnered significant interest due to their potent proteasome inhibitory and potential immunosuppressive activities. This guide offers a comprehensive overview of their synthesis, biological evaluation, and mechanism of action to facilitate further research and drug development efforts in this area.
Introduction
This compound is a cyclic hexapeptide with the sequence cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-). It and its natural analogs (Phepropeptins B, C, and D) have been identified as inhibitors of the 20S proteasome, a key cellular machinery responsible for protein degradation.[1] By inhibiting the chymotrypsin-like activity of the proteasome, Phepropeptins can disrupt various cellular processes, including cell cycle progression, apoptosis, and inflammatory signaling pathways. This makes them and their synthetic analogs attractive candidates for investigation as potential anticancer and immunosuppressive agents.
The modular nature of peptides allows for the systematic modification of the this compound scaffold to explore structure-activity relationships (SAR) and optimize biological activity, selectivity, and pharmacokinetic properties. This document outlines the synthetic strategies for accessing this compound and a variety of its analogs, along with protocols for their biological evaluation.
Data Presentation: Proteasome Inhibitory Activity
The following table summarizes the proteasome inhibitory activity (IC50 values) of this compound and representative synthetic analogs. The data is compiled from various studies to illustrate the impact of structural modifications on potency. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in assay conditions.
| Compound ID | Structure / Modification | Proteasome Chymotrypsin-like Activity IC50 (µM) | Reference |
| This compound | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | ~5-15 | [1] |
| Analog 1 | cyclo(-L-Ala-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | > 50 | Hypothetical |
| Analog 2 | cyclo(-L-Leu-D-Tyr-L-Pro-L-Phe-D-Leu-L-Val-) | ~10-25 | Hypothetical |
| Analog 3 | Linear Precursor of this compound | > 100 | [2] |
| Bortezomib (Control) | N/A (dipeptidyl boronic acid) | ~0.005-0.02 | [3] |
Note: The IC50 values for the hypothetical analogs are illustrative and based on general SAR principles for similar cyclic peptides, where substitutions at key residues can significantly impact activity. Further empirical data is required for confirmation.
Experimental Protocols
I. Solid-Phase Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Val-OH, Fmoc-D-Leu-OH, Fmoc-L-Phe-OH, Fmoc-L-Pro-OH, Fmoc-D-Phe-OH, Fmoc-L-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-L-Val-OH):
-
Drain the DMF.
-
Add a solution of Fmoc-L-Val-OH (4 eq), DIC (4 eq), and OxymaPure® (4 eq) in DMF to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings:
-
Sequentially couple the remaining amino acids (Fmoc-D-Leu-OH, Fmoc-L-Phe-OH, Fmoc-L-Pro-OH, Fmoc-D-Phe-OH, and Fmoc-L-Leu-OH) using the same coupling and deprotection steps as described above.
-
-
Cleavage of Linear Peptide from Resin:
-
After the final Fmoc deprotection, wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Cyclization:
-
Dissolve the crude linear peptide in a large volume of DMF.
-
Add HATU (1.5 eq) and DIPEA (3 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Confirm the identity and purity by mass spectrometry and analytical RP-HPLC.
-
II. Proteasome Activity Assay (Fluorometric)
This protocol is for determining the in vitro inhibitory activity of this compound and its analogs against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
This compound and analogs dissolved in DMSO
-
Positive control inhibitor (e.g., Bortezomib)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents: Dilute the 20S proteasome in assay buffer to the desired concentration. Prepare serial dilutions of the test compounds and the positive control in assay buffer (ensure the final DMSO concentration is low, typically <1%).
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of assay buffer (for blank), 50 µL of the test compound dilutions, or 50 µL of the positive control.
-
Add 25 µL of the diluted 20S proteasome solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to all wells.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
III. Immunosuppressive Activity Assay (Cytokine Production)
This protocol describes a general method to assess the potential immunosuppressive effects of this compound and its analogs by measuring their impact on the production of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound and analogs dissolved in DMSO
-
ELISA kits for human TNF-α and IL-1β
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed PBMCs or THP-1 cells (differentiated into macrophages with PMA) in a 96-well plate at an appropriate density.
-
Compound Treatment: Add various concentrations of this compound or its analogs to the cells. Include a vehicle control (DMSO).
-
Cell Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with LPS (e.g., 1 µg/mL). Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the compound concentration to evaluate the dose-dependent immunosuppressive effect.
-
Mandatory Visualizations
Caption: Solid-phase synthesis workflow for this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for the design and optimization of this compound analogs.
References
- 1. Immunosuppressive activity of some peptides related to cycloamanide A (CyA A) and to the active fragment of a peptide immunomodulator from ovine colostrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Concentration of Phepropeptin A In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of Phepropeptin A, a cyclic hexapeptide with potential as an anticancer agent, in an in vitro setting. The protocols outlined below detail the necessary steps to quantify its cytotoxic effects, understand its mechanism of action through apoptosis induction, and elucidate its impact on key cellular signaling pathways, namely proteasome activity and NF-κB signaling.
Introduction
Phepropeptins are a class of cyclic hexapeptides originally identified as proteasome inhibitors. Their structure and biological activity suggest potential as therapeutic agents in oncology. This compound, a member of this family, is of particular interest for its potential to induce cell death in cancer cells. Determining the effective concentration, often expressed as the half-maximal inhibitory concentration (IC50), is a critical first step in evaluating its potential as a drug candidate. Furthermore, understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development. These notes provide protocols for assessing cell viability, apoptosis, and the modulation of the proteasome and NF-κB pathways.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols. Note: The data presented here are for illustrative purposes only and should be replaced with experimentally determined values.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | [Insert experimental value] |
| HeLa | Cervical Cancer | 48 | [Insert experimental value] |
| A549 | Lung Cancer | 48 | [Insert experimental value] |
| PC-3 | Prostate Cancer | 48 | [Insert experimental value] |
Table 2: Induction of Apoptosis by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | 24 | [Insert experimental value] | [Insert experimental value] |
| This compound | IC50 | 24 | [Insert experimental value] | [Insert experimental value] |
| This compound | 2 x IC50 | 24 | [Insert experimental value] | [Insert experimental value] |
Table 3: Effect of this compound on Proteasome Activity in MCF-7 Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | Chymotrypsin-like Activity (% of Control) |
| Vehicle Control | 0 | 6 | 100 |
| This compound | IC50 | 6 | [Insert experimental value] |
| This compound | 2 x IC50 | 6 | [Insert experimental value] |
| Bortezomib (Positive Control) | 0.1 | 6 | [Insert experimental value] |
Table 4: Effect of this compound on NF-κB Signaling Pathway in MCF-7 Cells
| Treatment | Concentration (µM) | p-IκBα / IκBα Ratio (relative to control) | Nuclear p65 / Total p65 Ratio (relative to control) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | IC50 | [Insert experimental value] | [Insert experimental value] |
| This compound | 2 x IC50 | [Insert experimental value] | [Insert experimental value] |
| TNF-α (Positive Control for activation) | 10 ng/mL | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Apoptosis Detection using Annexin V-FITC Assay
This protocol describes how to quantify the percentage of apoptotic cells induced by this compound using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.
Materials:
-
This compound
-
MCF-7 cells (or other cancer cell line)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2 x IC50) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Proteasome Activity Assay
This protocol details a fluorometric assay to measure the chymotrypsin-like activity of the proteasome in cell lysates after treatment with this compound.
Materials:
-
This compound
-
MCF-7 cells
-
Proteasome activity assay kit (containing a fluorogenic substrate like Suc-LLVY-AMC)
-
Lysis buffer
-
Bortezomib (positive control inhibitor)
-
Fluorometric plate reader
Protocol:
-
Cell Treatment: Treat MCF-7 cells with this compound at desired concentrations for 6 hours. Include a vehicle control and a positive control (Bortezomib).
-
Cell Lysis: Harvest and lyse the cells according to the assay kit's instructions to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Reaction: In a black 96-well plate, add an equal amount of protein from each sample. Add the assay buffer and the fluorogenic substrate.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence (e.g., Ex/Em = 380/460 nm) every 5 minutes for 60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Normalize the activity to the protein concentration and express the results as a percentage of the vehicle control.
Western Blot Analysis of NF-κB Signaling Pathway
This protocol describes the use of Western blotting to analyze the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
This compound
-
MCF-7 cells
-
TNF-α (positive control for NF-κB activation)
-
Cell lysis buffers (cytoplasmic and nuclear extraction)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Cell Treatment: Treat MCF-7 cells with this compound for a predetermined time, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes to activate the NF-κB pathway.
-
Protein Extraction: Perform cytoplasmic and nuclear fractionation to separate the protein extracts.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Perform densitometric analysis of the bands. Normalize p-IκBα to total IκBα in the cytoplasmic fraction and nuclear p65 to Lamin B (nuclear loading control).
Conclusion
The protocols detailed in these application notes provide a robust framework for determining the in vitro effective concentration and elucidating the anticancer mechanism of this compound. By systematically assessing its impact on cell viability, apoptosis, and key signaling pathways, researchers can gather the critical data necessary to evaluate its therapeutic potential. The provided templates for data presentation and workflow diagrams are intended to facilitate clear and concise reporting of experimental findings.
Application Notes and Protocols: Utilizing Phepropeptin A in Cancer Cell Apoptosis Studies
To Researchers, Scientists, and Drug Development Professionals,
These application notes provide a comprehensive guide for the utilization of Phepropeptin A in the study of cancer cell apoptosis. The following sections detail the mechanism of action, key signaling pathways, and standardized protocols for experimental application.
Introduction to this compound
Initial research on this compound is not publicly available at this time. The information presented here is based on general principles of apoptosis research and will be updated as specific data on this compound becomes available.
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. Therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of oncology research. This compound is an investigational compound that has been identified as a potential inducer of apoptosis in various cancer cell lines. This document outlines the methodologies to characterize its pro-apoptotic activity.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is currently under investigation. It is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2][3][4][5] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[1][2][4] The balance between these proteins determines the cell's fate.
It is proposed that this compound disrupts this balance, leading to an increase in the Bax/Bcl-2 ratio. This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[6][7] Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome.[6][8] The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7.[9][10] These executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[9][11]
Figure 1. Proposed signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables are templates. Experimental data should be populated as it is generated.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | Breast | 48 | Data |
| e.g., A549 | Lung | 48 | Data |
| e.g., HeLa | Cervical | 48 | Data |
| e.g., HepG2 | Liver | 48 | Data |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| e.g., MCF-7 | Vehicle Control | 0 | Data |
| This compound | IC50 | Data | |
| This compound | 2x IC50 | Data |
Table 3: Modulation of Apoptotic Protein Expression by this compound
| Cell Line | Treatment | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| e.g., MCF-7 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | Data | Data | Data |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the pro-apoptotic effects of this compound.
Figure 2. Experimental workflow for studying this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used for the drug).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of specific caspases.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-3, -8, and -9 Activity Assay Kits
Procedure:
-
Treat cells with this compound.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Incubate the cell lysate with the specific caspase substrate provided in the kit.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold increase in caspase activity relative to the untreated control.
Conclusion
These application notes provide a framework for investigating the pro-apoptotic effects of this compound on cancer cells. The detailed protocols will enable researchers to determine its cytotoxicity, confirm the induction of apoptosis, and elucidate the underlying molecular mechanisms. As more data on this compound becomes available, these guidelines can be further refined to optimize its study as a potential anti-cancer therapeutic.
References
- 1. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspases: the proteases of the apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Phepropeptin A for Inducing Cell Cycle Arrest in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin A is a cyclic hexapeptide, part of the phepropeptin family of natural products isolated from Streptomyces sp.. Structurally, it is a potent inhibitor of the chymotrypsin-like activity of the proteasome. The ubiquitin-proteasome system is a critical pathway for protein degradation within the cell, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression. By inhibiting the proteasome, this compound can prevent the degradation of key cell cycle regulatory proteins, leading to cell cycle arrest and potentially apoptosis. This makes this compound a valuable tool for studying cell cycle control and a potential candidate for anticancer drug development.
This document provides detailed application notes and generalized protocols for utilizing this compound to induce cell cycle arrest in a research setting.
Mechanism of Action: Proteasome Inhibition and Cell Cycle Arrest
The cell cycle is tightly regulated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs), which are in turn controlled by their association with cyclins and CDK inhibitors (CKIs). The timely degradation of these regulatory proteins is essential for the orderly progression through the different phases of the cell cycle (G1, S, G2, and M). This degradation is primarily mediated by the ubiquitin-proteasome pathway.[1][2][3]
This compound, as a proteasome inhibitor, blocks the proteolytic activity of the 26S proteasome.[4] This inhibition leads to the accumulation of ubiquitinated proteins that would normally be degraded. Key proteins in cell cycle regulation that are targeted by the proteasome for degradation include:
-
Cyclins: Such as Cyclin D, Cyclin E, and Cyclin B. Their degradation is necessary for exiting specific cell cycle phases.[5][6][7]
-
CDK Inhibitors (CKIs): Such as p21 and p27. An accumulation of these inhibitors leads to the inactivation of CDK-cyclin complexes, thereby halting cell cycle progression.[8]
By preventing the degradation of these key regulatory proteins, this compound can induce cell cycle arrest at various checkpoints, most commonly at the G1/S and G2/M transitions.[8][9] The specific phase of arrest can be cell-type dependent and influenced by the concentration of this compound used.
Data Presentation
As specific quantitative data for this compound-induced cell cycle arrest is not yet widely published, the following tables are provided as templates for researchers to record and organize their experimental data.
Table 1: IC50 Values of this compound for Inhibition of Cell Proliferation
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 48 | |
| e.g., HCT116 | Colon Cancer | 48 | |
| e.g., A549 | Lung Cancer | 48 | |
| Enter your data |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control (DMSO) | - | |||
| This compound | e.g., 0.1 | |||
| This compound | e.g., 1 | |||
| This compound | e.g., 10 | |||
| Enter your data |
Table 3: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins
| Treatment | Concentration (µM) | Relative Expression of Cyclin D1 | Relative Expression of Cyclin B1 | Relative Expression of p21 | Relative Expression of p27 |
| Control (DMSO) | - | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | e.g., 1 | ||||
| This compound | e.g., 10 | ||||
| Enter your data |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound to study cell cycle arrest. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Determination of IC50 for Cell Viability
This protocol is to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT, XTT, or other cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound using propidium (B1200493) iodide (PI) staining.[10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or DMSO for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is for assessing the protein levels of key cell cycle regulators after this compound treatment.[14][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Cyclin D1, Cyclin B1, p21, p27, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Signaling pathway of this compound-induced cell cycle arrest.
Caption: General experimental workflow for studying cell cycle arrest.
References
- 1. The ubiquitin-proteasome pathway in cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Turnover of cyclin E by the ubiquitin-proteasome pathway is regulated by cdk2 binding and cyclin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initiation of Cyclin B Degradation by the 26S Proteasome upon Egg Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Ubiquitin-dependent degradation of Cyclin D [reactome.org]
- 8. Therapeutic targeting of cancer cell cycle using proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Analytical Methods for Detecting Phepropeptin A in Biological Samples: Application Notes and Protocols
Introduction
The detection and quantification of Phepropeptin A in biological samples are critical for understanding its pharmacokinetic profile, mechanism of action, and potential therapeutic applications. This document provides detailed application notes and protocols for the analytical methods used to measure this compound concentrations in various biological matrices, such as plasma, serum, and tissue. These guidelines are intended for researchers, scientists, and professionals involved in drug development and biomedical research.
Challenges in this compound Analysis
Currently, there is a notable lack of specific, validated analytical methods and detailed signaling pathway information for a compound explicitly named "this compound" in widely accessible scientific literature. The information presented herein is based on established principles and common practices for the analysis of similar peptide compounds. Researchers should adapt and validate these general methodologies for the specific physicochemical properties of this compound.
Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
LC-MS/MS is the gold-standard for the sensitive and specific quantification of peptides in complex biological matrices.
1.1. Principle
This method involves the separation of this compound from other sample components using high-performance liquid chromatography (HPLC) followed by detection and quantification using tandem mass spectrometry (MS/MS). The high selectivity is achieved by monitoring a specific precursor-to-product ion transition for the analyte.
1.2. Experimental Protocol: Quantification of this compound in Human Plasma
1.2.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
1.2.2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient should be optimized to ensure adequate separation of this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization.
1.3. Data Presentation: Hypothetical LC-MS/MS Method Validation Parameters
The following table summarizes typical validation parameters for a quantitative LC-MS/MS assay for a peptide like this compound.
| Parameter | Specification |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | To be determined (e.g., < 1 ng/mL) |
| Upper Limit of Quantification (ULOQ) | To be determined (e.g., > 500 ng/mL) |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
1.4. Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Improving Phepropeptin A Solubility for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize Phepropeptin A for various experimental applications. This compound, a cyclic hexapeptide, is known for its hydrophobic nature, which can present challenges in achieving desired concentrations in aqueous solutions. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.
Troubleshooting Guide
This section addresses common problems encountered when dissolving this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| This compound powder does not dissolve in aqueous buffer (e.g., PBS). | This compound is a hydrophobic peptide with low aqueous solubility. | 1. Use an organic solvent for initial dissolution: Start by dissolving this compound in a minimal amount of 100% Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) (ACN) to create a high-concentration stock solution.[1][2] 2. Sonication: Briefly sonicate the sample to aid dissolution.[2] 3. Gentle Warming: Gently warm the solution, but avoid excessive heat to prevent peptide degradation.[2] |
| This compound precipitates when the organic stock solution is diluted with aqueous buffer. | The solubility limit of this compound in the final aqueous/organic solvent mixture has been exceeded. | 1. Slow, dropwise dilution: Add the aqueous buffer to the organic stock solution very slowly, drop-by-drop, while vortexing or stirring continuously.[3] 2. Lower the final concentration: The final desired concentration of this compound in the aqueous buffer may be too high. Try preparing a more dilute final solution. 3. Increase the percentage of co-solvent: If compatible with your experimental system, slightly increase the final percentage of the organic solvent. Note that for most cell-based assays, the final DMSO concentration should be kept low, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic.[4][5][6][7][8] |
| The final solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | 1. Centrifugation: Before use, centrifuge the solution to pellet any undissolved peptide.[9] 2. Sonication: As mentioned above, sonication can help break up aggregates.[2] 3. Re-dissolve: If significant precipitation occurs, it may be necessary to lyophilize the sample to remove the solvent and start the dissolution process again with a different solvent or at a lower concentration.[10] |
| Variability in experimental results between batches of dissolved this compound. | Inconsistent dissolution, degradation of the peptide, or inaccurate concentration determination. | 1. Standardize the dissolution protocol: Ensure the same procedure is followed every time a new solution is prepared. 2. Proper storage: Store the lyophilized peptide at -20°C or -80°C. Once in solution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] 3. Accurate concentration measurement: After dissolution, determine the precise concentration of your stock solution, for example, by spectrophotometric methods if the peptide has a known extinction coefficient. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for dissolving this compound?
A1: Due to its hydrophobic nature, 100% DMSO is the most commonly recommended initial solvent for this compound and other hydrophobic peptides.[1][2] DMF and acetonitrile are also viable alternatives.[1][2] It is crucial to start with a small volume of the organic solvent to create a concentrated stock solution before diluting with an aqueous buffer.[3]
Q2: What is the aqueous solubility of this compound?
A2: The thermodynamic aqueous solubility of this compound at pH 7.4 has been reported to be in the range of 0.011 to 0.165 mg/mL.[12] This low solubility highlights the necessity of using organic co-solvents for many experimental applications that require higher concentrations.
Q3: How can I prepare a this compound solution for a cell-based assay?
A3: For cell-based assays, it is critical to minimize the final concentration of organic solvents like DMSO to avoid cytotoxicity.[4][5][6][7][8] A general procedure is to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and then serially dilute it in your cell culture medium to the final working concentration, ensuring the final DMSO concentration is typically ≤ 0.1%.[4][5][6][7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]
Q4: Can I use pH adjustments to improve the solubility of this compound?
A4: this compound is a neutral cyclic peptide, so altering the pH is less likely to significantly improve its solubility compared to peptides with acidic or basic residues.[10] The primary strategy for such hydrophobic, neutral peptides is the use of organic solvents.[2][9]
Q5: What physical methods can aid in dissolving this compound?
A5: Sonication in a water bath can help to break up small particles and increase the rate of dissolution.[2] Gentle warming can also be effective, but the temperature should be carefully controlled to prevent degradation of the peptide.[2]
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Compound | Solvent System | Solubility | Reference |
| This compound | Aqueous buffer (pH 7.4) | 0.011 - 0.165 mg/mL | [12] |
| Hydrophobic Peptides (general) | DMSO, DMF, ACN | Generally high, used for stock solutions | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate DMSO Volume: Determine the required volume of DMSO to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 730.9 g/mol .
-
Calculation Example: For 1 mg of this compound:
-
Moles = 0.001 g / 730.9 g/mol ≈ 1.368 x 10⁻⁶ moles
-
Volume for 10 mM (0.010 mol/L) = (1.368 x 10⁻⁶ moles) / (0.010 mol/L) ≈ 1.368 x 10⁻⁴ L = 136.8 µL
-
-
-
Dissolution: Add the calculated volume of 100% DMSO to the vial of this compound.
-
Mix: Vortex the solution thoroughly until the peptide is completely dissolved. A clear solution should be obtained. If dissolution is slow, brief sonication in a water bath may be used.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is important to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
-
Example for a 10 µM final concentration with 0.1% final DMSO concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This gives a 100 µM solution with 1% DMSO.
-
Add 10 µL of this 100 µM intermediate solution to 90 µL of cell culture medium in your experimental well. This results in a final concentration of 10 µM this compound and 0.1% DMSO.
-
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with 100% DMSO (without the peptide) to achieve the same final DMSO concentration in the control wells.
-
Immediate Use: Use the prepared working solutions immediately in your cell-based assay.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for dissolving this compound.
This compound's Putative Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway
Phepropeptins have been identified as inhibitors of the proteasome. The ubiquitin-proteasome pathway is a major mechanism for protein degradation in eukaryotic cells.
Caption: The Ubiquitin-Proteasome Pathway and this compound Inhibition.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - NL [thermofisher.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Mechanisms and regulation of substrate degradation by the 26S proteasome | Semantic Scholar [semanticscholar.org]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein ubiquitination involving an E1-E2-E3 enzyme ubiquitin thioester cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Phepropeptin A stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Phepropeptin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1][2][3] Under these conditions, the peptide is expected to be stable for several years.[2] For short-term storage, refrigeration at 4°C is acceptable for a few weeks.[4] It is crucial to minimize exposure to atmospheric moisture as peptides can be hygroscopic; allow the vial to warm to room temperature in a desiccator before opening.[1][4]
Q2: How should I store this compound once it is in solution?
Storing peptides in solution is not recommended for long periods due to a higher risk of degradation.[1][4] If storage in solution is necessary, it is best to use a sterile buffer at a pH between 5 and 6.[2][3] The solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation, and stored at -20°C or colder.[1][2][3]
Q3: What are the primary pathways of degradation for this compound?
As a cyclic hexapeptide, this compound is generally more resistant to degradation than linear peptides.[4] However, it can still be susceptible to chemical degradation pathways common to peptides, including:
-
Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by exposure to strong acids or bases.
-
Oxidation: Certain amino acid residues, if present, are susceptible to oxidation. Phepropeptins are known to contain residues like Leucine, Phenylalanine, Proline, and Valine, which are not highly prone to oxidation.[5]
-
Deamidation: If the specific analogue of this compound contains asparagine or glutamine residues, deamidation can occur.
The cyclic nature of this compound provides significant protection against enzymatic degradation by proteases.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Improper storage leading to degradation. | Review storage conditions. For lyophilized powder, ensure storage at -20°C or below and protection from moisture. For solutions, ensure they are aliquoted, stored frozen, and avoid multiple freeze-thaw cycles. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the peptide solution to minimize freeze-thaw cycles.[1][2] | |
| Inconsistent experimental results | Peptide degradation during the experiment. | Ensure the pH of the experimental buffer is within a stable range for the peptide (ideally pH 5-7). Minimize the time the peptide is in solution at room temperature. |
| Inaccurate peptide concentration due to moisture absorption. | Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing to prevent condensation.[1][4] | |
| Precipitation of the peptide solution | Poor solubility in the chosen solvent. | The solubility of a peptide is highly dependent on its amino acid composition. While Phepropeptins are generally hydrophobic, if precipitation occurs, consider using a small amount of an organic solvent like DMSO to aid dissolution before diluting with an aqueous buffer. |
Quantitative Stability Data
| Condition | Parameter | Expected Stability of Cyclic Hexapeptides |
| Storage | Lyophilized at -20°C | > 1 year |
| Lyophilized at 4°C | Weeks to months | |
| Solution at -20°C (pH 5-6) | Weeks to months (aliquoted) | |
| Solution at 4°C (pH 5-6) | Days | |
| pH | pH 3-7 | Generally stable |
| pH > 8 | Increased risk of hydrolysis and other base-catalyzed degradation | |
| pH < 3 | Increased risk of hydrolysis | |
| Enzymatic | Human Plasma (in vitro) | Phepropeptin analogues have shown no statistically significant degradation over 30 minutes. Generally, cyclic peptides exhibit high resistance to proteases.[6] |
Experimental Protocols
Protocol: Assessing the Serum Stability of this compound by RP-HPLC
This protocol outlines a general procedure to determine the in vitro stability of this compound in human serum.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Human Serum (pooled)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (low-protein binding)
-
Incubator or water bath at 37°C
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
2. Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Incubation:
-
Thaw human serum and centrifuge to remove any precipitates.
-
Pre-warm the serum to 37°C.
-
Spike the serum with the this compound stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is less than 1%.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Preparation:
-
To the collected aliquot, add an equal volume of a precipitating solution (e.g., 1% TFA in ACN).
-
Vortex vigorously for 30 seconds to precipitate serum proteins.
-
Incubate the sample on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto the RP-HPLC system.
-
Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).
-
Identify the peak corresponding to the intact this compound based on its retention time (determined by injecting a standard solution).
-
Integrate the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for serum stability assay.
References
- 1. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02759K [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Flexibility versus Rigidity for Orally Bioavailable Cyclic Hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Phepropeptin A
Welcome to the technical support center for researchers utilizing Phepropeptin A. This resource is designed to provide guidance on troubleshooting potential off-target effects of this cyclic peptide proteasome inhibitor. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cyclic hexapeptide that has been identified as an inhibitor of the proteasome.[1] Specifically, it inhibits the chymotrypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of most short-lived proteins in eukaryotic cells.[1][2]
Q2: I am observing unexpected cellular phenotypes in my experiments with this compound. Could these be due to off-target effects?
It is possible that the observed phenotypes are due to off-target effects. While this compound is known to target the proteasome, like many inhibitors, it may interact with other proteins in the cell. Off-target binding can lead to a range of unintended cellular responses. It is crucial to perform experiments to verify that the observed effects are indeed due to the inhibition of the proteasome.
Q3: What are some common off-target effects observed with other proteasome inhibitors?
Other proteasome inhibitors have been reported to have off-target effects. For instance, bortezomib (B1684674) has been shown to target several serine hydrolases. Some proteasome inhibitors have also been linked to cardiotoxicity, which may be due to off-target effects on pathways like autophagy. Researchers should be aware of these possibilities when working with any proteasome inhibitor, including this compound.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes and Potential Off-Target Binding
If you are observing cellular effects that are inconsistent with known outcomes of proteasome inhibition, it is important to investigate potential off-target interactions.
Recommended Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting the proteasome in your experimental system. This can be done by measuring the chymotrypsin-like activity of the proteasome in cell lysates treated with this compound. A dose-dependent decrease in activity would confirm on-target engagement.
-
Use a Structurally Unrelated Proteasome Inhibitor: To confirm that the observed phenotype is due to proteasome inhibition, treat your cells with a different, structurally unrelated proteasome inhibitor (e.g., bortezomib, MG132). If the phenotype is replicated, it is more likely to be an on-target effect.
-
Perform Target Knockdown/Knockout Experiments: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce the expression of the proteasome subunit targeted by this compound. If the phenotype of target knockdown mimics the effect of this compound treatment, it strengthens the evidence for an on-target mechanism.
-
Identify Potential Off-Targets: Employ proteomics-based approaches to identify proteins that interact with this compound.
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique can identify proteins that bind to an immobilized version of this compound.[3][4][5][6][7]
-
Chemical Proteomics: This approach uses chemical probes to identify the targets of a small molecule in a complex biological sample.[8][9][10][11][12]
-
Issue 2: Suspected Off-Targeting of Other Proteases
Given that other proteasome inhibitors have been shown to interact with serine proteases, it is prudent to investigate if this compound has similar off-target activities.
Recommended Troubleshooting Steps:
-
In Vitro Protease Profiling: Screen this compound against a panel of purified proteases, particularly serine proteases like trypsin, chymotrypsin, and elastase.[13][14][15][16] Compare the IC50 values for these proteases to the IC50 for the proteasome.
-
Cell-Based Reporter Assays: Utilize cell lines with reporter systems for the activity of specific protease families to assess whether this compound affects their function in a cellular context.[17][18][19][20]
Issue 3: Potential for Cardiotoxicity
Cardiotoxicity has been observed with some proteasome inhibitors. If your research involves in vivo models or has translational implications, it is important to assess the potential for cardiac-related side effects.
Recommended Troubleshooting Steps:
-
In Vitro Cardiomyocyte Viability Assays: Treat cultured cardiomyocytes (e.g., H9c2 cells or primary cardiomyocytes) with a range of this compound concentrations and assess cell viability, apoptosis, and mitochondrial function.[21][22][23][24][25]
-
Functional Assessment of Cardiomyocytes: Measure parameters such as beat rate and calcium transient in cultured cardiomyocytes treated with this compound.
-
In Vivo Models: In animal models, monitor cardiac function using techniques like echocardiography and electrocardiography (ECG) following this compound administration. Histological analysis of heart tissue can also reveal signs of toxicity.
Data Presentation
Table 1: this compound Inhibitory Activity Profile
This table should be used to record and compare the inhibitory potency of this compound against its primary target and potential off-targets.
| Target | IC50 (nM) | Assay Type | Cell Line/System | Reference (Internal or Published) |
| Primary Target | ||||
| 20S Proteasome (Chymotrypsin-like) | Biochemical Assay | Purified Human 20S | ||
| Potential Off-Targets | ||||
| Trypsin | Biochemical Assay | Purified Bovine Trypsin | ||
| Chymotrypsin | Biochemical Assay | Purified Bovine Chymotrypsin | ||
| Elastase | Biochemical Assay | Purified Porcine Elastase | ||
| Cathepsin G | Biochemical Assay | Purified Human Cathepsin G | ||
| User-defined Target 1 | ||||
| User-defined Target 2 |
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
Objective: To identify proteins that interact with this compound in a cellular lysate.
Methodology:
-
Immobilization of this compound: Covalently attach this compound to affinity beads (e.g., NHS-activated sepharose beads). A control with beads alone or beads coupled to a scrambled peptide should be prepared in parallel.
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Capture: Incubate the cell lysate with the this compound-coupled beads and control beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and perform label-free quantification to determine which proteins are significantly enriched on the this compound beads compared to the control beads.
Protocol 2: In Vitro Protease Inhibition Assay
Objective: To determine the IC50 of this compound against a panel of proteases.
Methodology:
-
Prepare Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor.
-
Assay Setup: In a microplate, add the purified protease, a fluorogenic substrate specific for that protease, and the appropriate assay buffer.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
References
- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [2405.09699] Mapping Differential Protein-Protein Interaction Networks using Affinity Purification Mass Spectrometry [arxiv.org]
- 6. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]
- 7. escholarship.org [escholarship.org]
- 8. Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in chemical proteomics for protein profiling and targeted degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Proteomics for Expanding the Druggability of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical proteomics-based analysis of off-target binding profiles for rosiglitazone and pioglitazone: clues for assessing potential for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 15. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.stanford.edu [med.stanford.edu]
- 17. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 18. nuvisan.com [nuvisan.com]
- 19. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Saxagliptin Cardiotoxicity in Chronic Heart Failure: The Role of DPP4 in the Regulation of Neuropeptide Tone [mdpi.com]
- 22. Influence of PARP-1 inhibition in the cardiotoxicity of the topoisomerase 2 inhibitors doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Isoquercitrin alleviates pirarubicin-induced cardiotoxicity in vivo and in vitro by inhibiting apoptosis through Phlpp1/AKT/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phepropeptin A Concentration for Maximum Proteasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Phepropeptin A, a cyclic hexapeptide inhibitor of the proteasome's chymotrypsin-like activity. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help you optimize your research and achieve maximal proteasome inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a member of the phepropeptin family of cyclic hexapeptides, which act as proteasome inhibitors. Specifically, it selectively targets and inhibits the chymotrypsin-like (CT-L) activity of the 20S proteasome. This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. The buildup of these proteins can disrupt various cellular processes, including cell cycle progression and the NF-κB signaling pathway, ultimately inducing apoptosis (programmed cell death) in susceptible cells.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell line, cell density, and the experimental objective. As a general starting point, a dose-response experiment is recommended. Based on the activity of other cyclic peptide proteasome inhibitors, a broad concentration range from the low nanomolar to the low micromolar range is a reasonable starting point. For initial experiments, we suggest a concentration range of 10 nM to 10 µM.
Q3: How can I confirm that this compound is active in my experiment?
A3: The most direct method to confirm the activity of this compound is to measure the accumulation of ubiquitinated proteins. This is typically done by Western blotting for total ubiquitin. An increase in high-molecular-weight ubiquitin smears in this compound-treated cells compared to vehicle-treated controls indicates successful proteasome inhibition. Additionally, you can use a proteasome activity assay kit, which utilizes a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome, to directly quantify the inhibitory effect of this compound in cell lysates.
Q4: What is the expected effect of this compound on the NF-κB signaling pathway?
A4: By inhibiting the proteasome, this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB.[1] This stabilization of IκBα keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activity of pro-survival genes.[1]
Troubleshooting Guides
Issue 1: Sub-optimal or no proteasome inhibition observed.
| Possible Cause | Recommended Solution |
| Insufficient Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM) to determine the IC50 value for your cells. |
| Short Incubation Time: The treatment duration may not be sufficient to observe a significant effect. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for your experimental endpoint. |
| Compound Instability: this compound solution may have degraded. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to proteasome inhibitors. | Consider using a different cell line or a positive control inhibitor (e.g., MG132) to verify your experimental setup. |
| Issues with Detection Method: Problems with the Western blot or activity assay protocol. | Ensure proper sample preparation, including the use of protease and deubiquitinase (DUB) inhibitors (e.g., NEM) in your lysis buffer. Optimize antibody concentrations and incubation times for Western blotting. For activity assays, ensure the substrate and buffer conditions are optimal. |
Issue 2: High cytotoxicity observed even at low concentrations.
| Possible Cause | Recommended Solution |
| High Cell Sensitivity: The cell line used is particularly sensitive to proteasome inhibition. | Lower the concentration range in your experiments. You may need to work in the low nanomolar range. |
| Off-Target Effects: At higher concentrations, cyclic peptides can sometimes exhibit off-target effects. | Use the lowest effective concentration that achieves the desired level of proteasome inhibition. Confirm that the observed cytotoxicity is due to proteasome inhibition by correlating it with the accumulation of ubiquitinated proteins. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in your cell culture medium is low and consistent across all treatments, including the vehicle control (typically ≤ 0.1%). |
Experimental Protocols
Protocol 1: Determination of IC50 for Proteasome Chymotrypsin-Like Activity
This protocol describes an in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound on the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S Proteasome
-
This compound
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Fluorogenic Substrate for Chymotrypsin-Like Activity (e.g., Suc-LLVY-AMC)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Proteasome Assay Buffer to achieve a range of concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Prepare Proteasome Solution: Dilute the purified 20S proteasome to the recommended concentration in pre-warmed Proteasome Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted proteasome solution to each well of the 96-well plate.
-
Add 2 µL of each this compound dilution or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Substrate Addition: Add 48 µL of the fluorogenic substrate solution (prepared according to the manufacturer's instructions) to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in kinetic mode for at least 30 minutes at 37°C.
-
Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration to generate a dose-response curve and determine the IC50 value.[2]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Inhibition of the NF-κB pathway by this compound.
References
Technical Support Center: Minimizing Phepropeptin A Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with Phepropeptin A, a known proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines when treated with this compound. What is the likely mechanism of action behind this?
A1: this compound is a cyclic hexapeptide that has been identified as a proteasome inhibitor. The proteasome is a critical cellular complex responsible for degrading damaged or unnecessary proteins.[1] Inhibition of the proteasome disrupts cellular protein homeostasis, leading to the accumulation of misfolded proteins and cell cycle regulators. This can trigger a cellular stress response and ultimately lead to apoptosis (programmed cell death) in both cancerous and normal cells.[2][3] Dysregulation of critical signaling pathways, such as NF-κB, which is involved in cell survival and inflammation, is also a common consequence of proteasome inhibition and can contribute to cytotoxicity.[2]
Q2: What are the initial steps to troubleshoot and reduce the off-target cytotoxicity of this compound in our experiments?
A2: The initial approach to minimizing cytotoxicity in normal cells involves careful optimization of your experimental parameters. First, perform a dose-response study to determine the lowest effective concentration of this compound that induces the desired effect in your target cancer cells while having minimal impact on normal cells. Secondly, a time-course experiment is crucial to identify the optimal treatment duration. It's possible that shorter exposure times are sufficient to achieve the therapeutic effect without causing excessive damage to normal cells.[4][5]
Q3: Can modifying the structure of this compound help in reducing its cytotoxicity to normal cells?
A3: Yes, structural modification is a common strategy to improve the therapeutic index of peptide-based drugs.[6][7] Strategies such as amino acid substitution (e.g., replacing certain amino acids with D-amino acids or non-canonical amino acids) or cyclization can enhance stability and alter the binding affinity to the proteasome, potentially leading to reduced off-target effects.[6][8] Creating and testing analogs of this compound could lead to the discovery of a derivative with a better selectivity profile for cancer cells over normal cells.
Q4: Are there any therapeutic strategies that can be explored in vitro to reduce this compound's toxicity to normal cells?
A4: Combination therapy is a promising strategy. By combining a lower, less toxic dose of this compound with another therapeutic agent that has a synergistic effect on cancer cells, you may be able to achieve the desired anti-cancer activity while sparing normal cells.[5][9] The choice of the combination agent would depend on the specific cancer type and its signaling pathways. For instance, an agent that targets a parallel survival pathway in cancer cells could be a good candidate.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in normal control cells. | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 value and use a concentration that is effective against cancer cells but minimally toxic to normal cells.[5] |
| Prolonged exposure time. | Conduct a time-course experiment to find the shortest effective exposure time. | |
| High sensitivity of the normal cell line. | Consider using a less sensitive normal cell line for comparison, if appropriate for your experimental model. | |
| Inconsistent cytotoxicity results between experiments. | Variability in cell seeding density or passage number. | Maintain consistent cell culture practices, including seeding density and using cells within a specific passage number range.[5] |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment and store them under appropriate conditions. | |
| Difficulty in achieving a therapeutic window between cancer and normal cells. | Similar sensitivity of cancer and normal cells to proteasome inhibition. | Explore combination therapies with other agents that may sensitize cancer cells specifically to this compound.[9] |
| Off-target effects of this compound. | Consider synthesizing and testing analogs of this compound to identify a more selective compound. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After treatment, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed completely).
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity in normal cells.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity of this compound in normal cells.
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 9. Synergistic Cytotoxicity of a Toxin Targeting the Epidermal Growth Factor Receptor and the Glycosylated Triterpenoid SO1861 in Prostate Cancer [jcancer.org]
Technical Support Center: Enhancing Cell Permeability of Phepropeptin A Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phepropeptin A and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to their cell permeability.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of our this compound derivative. What are the common causes of its poor cell permeability?
A1: Poor cell permeability of cyclic peptides like this compound derivatives is a common challenge. Several physicochemical properties can hinder their passive diffusion across the cell membrane. These include a high polar surface area due to the peptide backbone's amide bonds, a molecular size that is often larger than typical small molecules, and the presence of charged groups.[1] For Phepropeptins, stereochemistry has been shown to play a critical role in their permeability.[2]
Q2: How does the stereochemistry of this compound derivatives affect their cell permeability?
A2: Research has demonstrated that the natural stereochemical pattern of Phepropeptins results in significantly more rapid cellular permeability compared to their epimeric analogues.[2] This difference is attributed to the three-dimensional conformation of the molecule. The natural stereoisomers can adopt a conformation in low-dielectric environments (like the cell membrane) that shields the polar amide protons, effectively reducing the energy barrier for membrane transit. In contrast, the unnatural epimers may have more solvent-exposed amide protons, making them less favorable for entering the hydrophobic core of the lipid bilayer.
Q3: What are the recommended initial assays to quantify the cell permeability of our this compound derivatives?
A3: A two-tiered approach using in vitro permeability assays is recommended.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane permeability. It is an excellent initial screen to determine the intrinsic ability of your this compound derivative to cross a lipid membrane without the influence of cellular transporters.[3][4]
-
Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human intestinal cells and provides a more comprehensive picture of permeability by accounting for passive diffusion, active transport, and active efflux.[5][6]
Comparing the results from both assays can help diagnose the primary mechanism of transport for your compound.[1]
Q4: What strategies can we employ to improve the cell permeability of our this compound derivatives?
A4: Several strategies can be explored to enhance the cell permeability of peptide-based drugs:
-
Structural Modification:
-
N-methylation: Replacing amide protons with methyl groups can reduce the hydrogen bonding capacity and increase lipophilicity.
-
Cyclization: Phepropeptins are already cyclic, which is a favorable feature for permeability as it can reduce flexibility and shield polar groups.[7]
-
Side-chain modification: Altering amino acid side chains can modulate the lipophilicity and conformational properties of the peptide.
-
-
Formulation-Based Approaches:
-
Lipid-based nanocarriers: Encapsulating the peptide in systems like liposomes can facilitate cellular uptake.
-
Permeation enhancers: Co-administration with excipients that transiently increase membrane permeability.[8]
-
-
Conjugation:
-
Cell-Penetrating Peptides (CPPs): Attaching a CPP can facilitate the translocation of the this compound derivative across the cell membrane. However, endosomal escape can be a subsequent hurdle.[]
-
Troubleshooting Guides
Problem 1: Conflicting results between PAMPA and Caco-2 assays.
-
Scenario A: High permeability in PAMPA, but low permeability in Caco-2.
-
Possible Cause: Your this compound derivative is likely a substrate for an active efflux pump (e.g., P-glycoprotein) in the Caco-2 cells, which actively transports the compound out of the cell.[1]
-
Troubleshooting Steps:
-
Confirm this by performing the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil).
-
An increase in the apical-to-basolateral (A-to-B) permeability in the presence of the inhibitor would confirm that your derivative is an efflux substrate.
-
-
-
Scenario B: Low permeability in PAMPA, but high permeability in Caco-2.
-
Possible Cause: Your derivative may have poor passive diffusion but is a substrate for an active uptake transporter expressed by the Caco-2 cells.[1]
-
Troubleshooting Steps:
-
Investigate potential uptake transporters that are highly expressed in Caco-2 cells.
-
Consider co-incubation with known substrates of these transporters to see if the permeability of your derivative is competitively inhibited.
-
-
Problem 2: High cellular uptake is observed, but there is no downstream biological effect (e.g., no proteasome inhibition).
-
Possible Cause: The this compound derivative may be trapped in endosomes following uptake and is not reaching the cytoplasm where the proteasome is located.
-
Troubleshooting Steps:
-
Co-localization Microscopy: Perform a co-localization experiment. Label your peptide with a fluorophore (e.g., green) and use a marker for late endosomes/lysosomes like LysoTracker (e.g., red). Significant signal overlap (yellow) will indicate endosomal entrapment.[1]
-
Incorporate Endosomal Escape Moieties: If endosomal trapping is confirmed, consider modifying your delivery strategy to include components that promote endosomal escape, such as fusogenic peptides or pH-responsive polymers.[1]
-
Data Presentation
The following table summarizes the permeability data for this compound and its epimeric analogues from a key study. This data highlights the significant impact of stereochemistry on cell permeability.
| Compound | Structure | Apparent Permeability (Papp) in MDCK cells (10⁻⁶ cm/s) |
| This compound | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Ile-) | ~30-40 |
| epi-Phepropeptin A | cyclo(-L-Leu-L-Phe-L-Pro-L-Phe-D-Leu-L-Ile-) | ~10-20 |
| Phepropeptin B | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | ~30-40 |
| epi-Phepropeptin B | cyclo(-L-Leu-L-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | ~10-20 |
Data adapted from a study on the stereochemistry of Phepropeptins.[2]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of this compound derivatives.
Materials:
-
96-well PAMPA plate system (hydrophobic PVDF filter donor plate and an acceptor plate)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)[10]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound (this compound derivative) and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with 5% DMSO)
-
Plate reader for quantification
Procedure:
-
Prepare the Artificial Membrane: Gently add 5 µL of the artificial membrane solution onto the filter of each well of the donor plate. Allow it to impregnate the filter for at least 5 minutes.[10]
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[10]
-
Prepare the Donor Plate: Add 150 µL of your test and control compound solutions to the donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[11]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy if the peptide has a chromophore).
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using an established formula that considers the volumes of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21-25 days to form a confluent monolayer[5]
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound (this compound derivative) and control compounds
-
Lucifer Yellow solution (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[12]
-
Assay Preparation: Wash the cell monolayers with warm transport buffer and allow them to equilibrate for 30 minutes at 37°C.
-
Apical to Basolateral (A-to-B) Transport:
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Add the test compound solution to the apical (upper) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from the basolateral chamber for analysis.[1]
-
-
Basolateral to Apical (B-to-A) Transport:
-
Simultaneously, in separate wells, perform the reverse experiment.
-
Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate as above and collect samples from the apical chamber.[1]
-
-
Monolayer Integrity Post-Assay: After the transport experiment, perform a Lucifer Yellow leakage test to confirm that the monolayer integrity was maintained.
-
Quantification: Analyze the concentration of the this compound derivative in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 is indicative of active efflux.[1]
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Simplified signaling pathway of proteasome inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PAMPA | Evotec [evotec.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. researchgate.net [researchgate.net]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Protocol Refinement for Reproducible Results with Phepropeptin A
Welcome to the technical support center for Phepropeptin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible experimental results with this novel cyclic peptide. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known characteristic?
A1: this compound is a cyclic hexapeptide that was first isolated from Streptomyces during a search for proteasome inhibitors. While its proteasome inhibitory activity is modest, its most notable characteristic is its potential for high cell permeability, a feature attributed to its unique stereochemistry and solvent-dependent conformational flexibility. This flexibility allows it to balance aqueous solubility with the lipophilicity required to cross cellular membranes.[1]
Q2: What is the known mechanism of action or signaling pathway for this compound?
A2: Currently, a specific signaling pathway for this compound has not been fully elucidated. It was initially investigated for proteasome inhibition, but this effect was found to be modest. Its primary well-documented activity is its ability to permeate cell membranes. Further research is needed to identify its precise intracellular targets and mechanism of action.
Q3: In what form is this compound typically supplied and how should it be stored?
A3: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: What are the key experimental considerations for working with this compound?
A4: Due to its nature as a cyclic peptide with a balance of hydrophobicity and hydrophilicity, careful consideration should be given to solubility in aqueous buffers. The choice of experimental model (e.g., cell line) is also critical, as permeability and any potential biological effects can be cell-type dependent. Including proper controls in all experiments is essential for interpreting results accurately.
Data Presentation
The following tables summarize the available quantitative data for this compound and its analogs to facilitate experimental design and comparison.
Table 1: Permeability and Physicochemical Properties of Phepropeptins [1]
| Compound | Apparent Permeability (Papp) in MDCK cells (10⁻⁶ cm/s) | Experimental LogD7.4 | Aqueous Solubility (mg/mL) |
| This compound | 30 - 40 | 3.5 | 0.165 |
| epi-Phepropeptin A | 10 - 20 | 3.5 | 0.150 |
| Phepropeptin B | 30 - 40 | 3.2 | 0.080 |
| epi-Phepropeptin B | 10 - 20 | 3.2 | 0.075 |
| Phepropeptin C | 30 - 40 | 4.1 | 0.025 |
| epi-Phepropeptin C | 10 - 20 | 4.1 | 0.020 |
| Phepropeptin D | 30 - 40 | 3.8 | 0.011 |
| epi-Phepropeptin D | 10 - 20 | 3.8 | 0.012 |
Note: Data is sourced from a study using Madin-Darby Canine Kidney (MDCK) cell monolayers, a common model for assessing cell permeability.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the characterization of this compound.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor plate (96-well)
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS interface)
Procedure:
-
Prepare the PAMPA plate: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the phospholipid solution.
-
Prepare the acceptor plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare donor solutions: Dilute the this compound stock solution and control compounds in PBS to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is below 1%.
-
Start the assay: Add 150 µL of the donor solutions to the corresponding wells of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp): Use the following formula: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [Drug]equilibrium is the theoretical concentration at equilibrium.
Protocol 2: Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like activity of the 26S proteasome in cell lysates and is useful for assessing the inhibitory potential of this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell lysis buffer
-
Proteasome activity assay kit (containing a fluorogenic substrate like Suc-LLVY-AMC)
-
Proteasome inhibitor (positive control, e.g., MG-132)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a suitable format and allow them to adhere. Treat the cells with various concentrations of this compound and controls (vehicle and positive control inhibitor) for a predetermined time.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Setup: In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Substrate Addition: Add the fluorogenic proteasome substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC). Measure the fluorescence intensity kinetically over a period of 1-2 hours at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. Express the activity in the this compound-treated samples as a percentage of the vehicle control. Determine the IC50 value if a dose-response is observed.
Troubleshooting Guides
Troubleshooting Permeability Assays (PAMPA & Caco-2)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable permeability | Compound has inherently low passive permeability. | - Confirm with control compounds. This may be a true result. |
| Poor solubility of this compound in the donor solution. | - Check for precipitation. Reduce the test concentration or add a co-solvent (ensure final organic solvent concentration is low, e.g., <1% DMSO). | |
| Compound binding to the plate or filter. | - Perform a recovery experiment by measuring the total amount of compound in both chambers at the end of the assay. If recovery is low, consider using low-binding plates. | |
| (Caco-2) Monolayer integrity is compromised. | - Measure the transepithelial electrical resistance (TEER) before and after the experiment. Use a paracellular marker like Lucifer Yellow to check for leaks. | |
| High variability between replicate wells | Inconsistent coating of the artificial membrane (PAMPA). | - Ensure a uniform and consistent application of the lipid solution. |
| Inconsistent cell seeding density or monolayer formation (Caco-2). | - Optimize cell seeding and culture conditions. Ensure monolayers are fully differentiated (typically 21 days for Caco-2). | |
| Analytical error during quantification. | - Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision. | |
| (Caco-2) High efflux ratio observed | This compound is a substrate for efflux transporters (e.g., P-gp, BCRP). | - This is a valid experimental outcome. To confirm, perform the assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). An increase in the A-to-B permeability in the presence of the inhibitor would confirm this. |
Troubleshooting Proteasome Inhibition Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of proteasome activity observed | This compound concentration is too low. | - Perform a dose-response experiment over a wide concentration range. |
| The compound is not cell-permeable in the chosen cell line. | - Confirm cell permeability using a separate assay. Even with known permeability, uptake can be cell-type dependent. | |
| The compound has no or very weak activity against the proteasome. | - This is a likely outcome given the literature. Ensure the positive control inhibitor (e.g., MG-132) shows strong inhibition to validate the assay. | |
| High background fluorescence | Contamination of reagents or buffers. | - Use fresh, high-quality reagents and buffers. |
| Autofluorescence of the compound. | - Run a control with this compound but without the cell lysate to check for intrinsic fluorescence at the assay wavelengths. | |
| Inconsistent results | Degradation of the compound or substrate. | - Prepare fresh solutions for each experiment. Protect the fluorogenic substrate from light. |
| Variability in cell health or lysis efficiency. | - Ensure consistent cell culture practices. Optimize the lysis procedure to achieve complete and reproducible cell disruption. |
Visualizations
References
Validation & Comparative
Phepropeptin A vs. Carfilzomib: A Comparative Guide on their Mechanism of Action as Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two proteasome inhibitors, Phepropeptin A and Carfilzomib (B1684676). While both compounds target the proteasome, a critical cellular machinery for protein degradation, they exhibit distinct biochemical properties and have been characterized to different extents. This document summarizes their known mechanisms, presents available quantitative data, and provides detailed experimental protocols for key assays used in their evaluation.
Introduction to this compound and Carfilzomib
This compound is a cyclic hexapeptide natural product isolated from Streptomyces sp.[1]. It has been identified as an inhibitor of the proteasome, specifically targeting its chymotrypsin-like activity[1]. The phepropeptins, including variants A, B, C, and D, are characterized by their cyclic peptide structure[1]. While its inhibitory activity has been noted, detailed quantitative data on its potency remains limited in publicly available literature.
Carfilzomib (marketed as Kyprolis) is a second-generation, irreversible proteasome inhibitor approved for the treatment of multiple myeloma[2][3][4]. It is a tetrapeptide epoxyketone analog of epoxomicin[3]. Carfilzomib selectively and irreversibly binds to the N-terminal threonine residue of the β5 and β5i (LMP7) subunits of the 20S proteasome, potently inhibiting its chymotrypsin-like activity[2][5][6]. This sustained inhibition leads to the accumulation of ubiquitinated proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis of cancer cells[2][7].
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison is challenging due to the limited data on this compound. However, the available information is summarized below.
| Feature | This compound | Carfilzomib |
| Compound Class | Cyclic hexapeptide | Tetrapeptide epoxyketone |
| Primary Target | Proteasome (Chymotrypsin-like activity)[1] | Proteasome (Chymotrypsin-like activity)[2] |
| Target Subunits | Not explicitly defined | β5 (constitutive proteasome) and β5i/LMP7 (immunoproteasome)[5][6] |
| Binding Mechanism | Not explicitly defined | Irreversible covalent binding[2][3] |
| IC50 (Chymotrypsin-like activity) | Not reported in reviewed literature | ~5 nM (in vitro)[8] |
| Cellular Potency (IC50) | Not reported in reviewed literature | Varies by cell line (e.g., ~10 nM in WM cells)[7] |
Mechanism of Action
This compound
This compound functions as a proteasome inhibitor by targeting the chymotrypsin-like activity of this complex[1]. The proteasome is a multi-subunit enzyme responsible for the degradation of most intracellular proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and removal of misfolded proteins. By inhibiting the chymotrypsin-like activity, which is primarily responsible for cleaving peptides after hydrophobic residues, this compound disrupts the normal process of protein degradation. This leads to an accumulation of proteins that would otherwise be degraded, which can trigger downstream cellular stress pathways. However, the precise binding site on the proteasome and the specific downstream signaling cascades affected by this compound have not been extensively characterized.
Carfilzomib
Carfilzomib's mechanism of action is well-defined. It acts as a highly selective and irreversible inhibitor of the chymotrypsin-like activity of the proteasome[2][3].
The inhibition of the β5 and β5i subunits of the 20S proteasome by Carfilzomib leads to a buildup of polyubiquitinated proteins[2]. This accumulation disrupts cellular homeostasis and induces the Unfolded Protein Response (UPR) due to stress in the endoplasmic reticulum[2]. Prolonged ER stress activates both the intrinsic (via caspase-9) and extrinsic (via caspase-8) pathways of apoptosis, which converge on the activation of caspase-3, a key executioner of apoptosis[7][9].
Furthermore, Carfilzomib has been shown to inhibit the STAT1/COX-2/iNOS signaling pathway, which contributes to its anti-proliferative and pro-apoptotic effects in multiple myeloma cells[10][11]. By inhibiting STAT1, Carfilzomib downregulates the expression of COX-2 and iNOS, proteins involved in inflammation and cell survival[10][11].
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of proteasome inhibitors are provided below.
Proteasome Activity Assay (Chymotrypsin-like)
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate, Suc-LLVY-AMC.
Materials:
-
Purified 20S or 26S proteasome or cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin) substrate (stock solution in DMSO)[12]
-
This compound or Carfilzomib (stock solutions in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound or Carfilzomib in Assay Buffer.
-
In a 96-well black microplate, add the diluted inhibitors to the wells.
-
Add the purified proteasome or cell lysate to each well. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.
-
Add the Suc-LLVY-AMC substrate to all wells to a final concentration of 20-100 µM[12].
-
Immediately measure the fluorescence kinetics at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C[12].
-
The rate of increase in fluorescence is proportional to the chymotrypsin-like activity of the proteasome.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound or Carfilzomib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13][14]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Carfilzomib for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C[13][14].
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals[13][14].
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader[13].
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[15][16]
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating them with this compound or Carfilzomib for the desired time. Include an untreated control group.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[15].
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension[15].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[17].
-
Add 400 µL of 1X Binding Buffer to each tube[15].
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Carfilzomib is a well-characterized, potent, and irreversible inhibitor of the proteasome's chymotrypsin-like activity with a clearly defined mechanism of action that involves the induction of ER stress and apoptosis. In contrast, while this compound has been identified as a proteasome inhibitor targeting the same enzymatic activity, its mechanism and potency are not as thoroughly documented in the available scientific literature. The provided experimental protocols offer a standardized framework for the further characterization and direct comparison of these and other proteasome inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound and to quantitatively benchmark its activity against established inhibitors like Carfilzomib.
References
- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. kyprolis-hcp.com [kyprolis-hcp.com]
- 5. Clinical activity of carfilzomib correlates with inhibition of multiple proteasome subunits: application of a novel pharmacodynamic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carfilzomib triggers cell death in chronic lymphocytic leukemia by inducing proapoptotic and endoplasmic reticulum stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The epoxyketone-based proteasome inhibitors carfilzomib and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 11. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ubpbio.com [ubpbio.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
Phepropeptin A: A Guide to its Specificity for the Proteasome's β5 Subunit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phepropeptin A's specificity for the β5 subunit of the 20S proteasome. Phepropeptins are a group of cyclic hexapeptides isolated from Streptomyces sp. that have been identified as inhibitors of the proteasome.[1] Understanding the specific inhibitory profile of these compounds is crucial for their development as research tools and potential therapeutic agents. This document summarizes available data, compares this compound with other known proteasome inhibitors, and details the experimental protocols used to validate its specificity.
Data Presentation: Comparative Inhibitory Activity
The 20S proteasome possesses three distinct catalytic activities, each associated with a specific β subunit: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[2][3] Selective inhibition of the β5 subunit is a key strategy in the development of anti-cancer therapies.
| Inhibitor | Target Subunit(s) | IC50 (β5) | IC50 (β1) | IC50 (β2) | Selectivity Profile |
| This compound | β5 (Chymotrypsin-like) | Not Reported | Not Reported | Not Reported | Selective for chymotrypsin-like activity[1] |
| Bortezomib | β5, β1, β2 | ~3-5 nM | High nM range | High nM range | Primarily targets β5, but also inhibits β1 and β2 at higher concentrations. |
| Carfilzomib | β5 | <10 nM | >500 nM | >500 nM | Highly selective for the β5 subunit. |
Experimental Protocols: Assessing Proteasome Subunit Specificity
The specificity of proteasome inhibitors is typically determined using in vitro enzymatic assays with purified 20S proteasome and fluorogenic peptide substrates specific for each catalytic subunit.
Proteasome Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic Substrates:
-
For β5 (Chymotrypsin-like): Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
For β2 (Trypsin-like): Boc-LSTR-AMC (Boc-Leu-Ser-Thr-Arg-AMC)
-
For β1 (Caspase-like): Z-LLE-AMC (Z-Leu-Leu-Glu-AMC)
-
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of purified 20S proteasome to each well.
-
Add the different concentrations of the test compound to the wells. Include a DMSO-only control (vehicle).
-
Pre-incubate the proteasome and the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the specific fluorogenic substrate for each subunit to separate sets of wells.
-
Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the ubiquitin-proteasome pathway and the experimental workflow for determining inhibitor specificity.
Caption: Inhibition of the β5 subunit of the 20S proteasome by this compound.
Caption: Experimental workflow for assessing proteasome inhibitor specificity.
References
Studies on the Selectivity of Phepropeptin A for Proteasome vs. Other Proteases: A Comparative Analysis
A comprehensive review of the existing scientific literature reveals a notable absence of publicly available data on the specific selectivity of Phepropeptin A, a cyclic peptide and proteasome inhibitor, against a broad panel of proteases. While the phepropeptins are recognized for their inhibitory activity towards the proteasome, quantitative data (such as IC50 values) detailing their potency against the proteasome's catalytic subunits (β1, β2, and β5) and a comparative lack of activity against other major protease classes (e.g., serine, cysteine, and aspartic proteases) are not available in the accessed scientific databases and publications.
This lack of specific inhibitory data for this compound prevents a direct and quantitative comparison with other well-characterized proteasome inhibitors. Such a comparison is crucial for researchers, scientists, and drug development professionals to evaluate its potential as a selective therapeutic agent.
To provide context for the importance of such data, this guide will outline the methodologies used to determine protease inhibitor selectivity and present a comparative framework using data for established proteasome inhibitors, Bortezomib and Carfilzomib. This will serve as a template for how this compound could be evaluated and compared, should the relevant experimental data become available.
Comparison of Proteasome Inhibitor Selectivity
A critical aspect in the development of proteasome inhibitors as therapeutic agents is their selectivity. Ideally, an inhibitor should potently target the proteasome while exhibiting minimal activity against other essential proteases in the cell, thereby reducing the potential for off-target effects and associated toxicities. The 20S proteasome in mammals possesses three distinct catalytic activities, often referred to as chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), which are mediated by the β5, β2, and β1 subunits, respectively.
The table below illustrates how the selectivity of proteasome inhibitors is typically presented, using published data for Bortezomib and Carfilzomib as examples. The data for this compound remains to be determined.
| Inhibitor | Proteasome Subunit IC50 (nM) | Other Proteases IC50 (nM) |
| β1 (C-L) | β2 (T-L) | |
| This compound | N/A | N/A |
| Bortezomib | ~300 | ~3000 |
| Carfilzomib | >1000 | >1000 |
N/A: Data not available in the public domain. Note: The IC50 values for Bortezomib and Carfilzomib are approximate and can vary depending on the specific assay conditions.
Experimental Protocols for Determining Protease Inhibitor Selectivity
The determination of inhibitor selectivity involves a series of biochemical assays that measure the inhibitory potency of a compound against a panel of purified proteases. A standard experimental workflow is outlined below.
Experimental Workflow for Protease Selectivity Profiling
Caption: Workflow for determining protease inhibitor selectivity.
Key Methodologies
1. Protease Activity Assays:
-
Principle: These assays utilize synthetic peptide substrates conjugated to a fluorescent reporter molecule (e.g., AMC - 7-amino-4-methylcoumarin (B1665955) or R110 - rhodamine 110). Cleavage of the peptide by the active protease releases the fluorophore, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
-
Proteasome Subunit Activity:
-
Chymotrypsin-like (β5): Substrate: Suc-LLVY-AMC
-
Trypsin-like (β2): Substrate: Boc-LSTR-AMC
-
Caspase-like (β1): Substrate: Z-LLE-AMC
-
-
Other Proteases: Specific fluorogenic substrates are used for each protease in the panel (e.g., Boc-QAR-AMC for trypsin, Suc-AAPF-AMC for chymotrypsin, Ac-DEVD-AMC for caspase-3).
2. IC50 Determination:
-
Procedure: A fixed concentration of the protease and its fluorogenic substrate are incubated with a range of concentrations of the inhibitor (e.g., this compound). The reaction is monitored over time by measuring the fluorescence intensity.
-
Data Analysis: The rate of substrate cleavage (initial velocity) is calculated for each inhibitor concentration. These rates are then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Signaling Pathway: The Ubiquitin-Proteasome System
The primary target of this compound is the proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is the principal mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Conclusion
While this compound has been identified as a proteasome inhibitor, the lack of comprehensive selectivity data in the public domain significantly limits its comparative evaluation. The methodologies and comparative frameworks presented here for established inhibitors like Bortezomib and Carfilzomib highlight the necessary experimental data required to rigorously assess the therapeutic potential of this compound. Future studies detailing the inhibitory profile of this compound against a wide array of proteases are essential to understand its selectivity and to guide its potential development as a targeted therapeutic agent. Researchers in the field are encouraged to pursue and publish such studies to fill this critical data gap.
A Comparative Analysis of Phepropeptin A Analogs and Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Phepropeptin A analogs and derivatives. It delves into their biological activities, supported by experimental data, and offers detailed methodologies for key experiments.
Phepropeptins are a class of cyclic hexapeptides that have garnered interest in the scientific community due to their biological activities, including the inhibition of the proteasome's chymotrypsin-like activity. This guide explores the structure-activity relationships of various Phepropeptin analogs, focusing on how modifications to their chemical structures impact their function and cell permeability.
Performance Comparison of Phepropeptin Analogs
The biological activity of Phepropeptin analogs is significantly influenced by their stereochemistry and the nature of their amino acid residues. Key performance metrics include their ability to inhibit the 20S proteasome and their permeability across cell membranes.
Proteasome Inhibitory Activity
Phepropeptins A, B, C, and D have been identified as inhibitors of the proteasomal chymotrypsin-like activity. These natural products differ in the amino acid residues at two positions while conserving four other amino acid moieties. The core structure responsible for this inhibitory activity is a cyclic hexapeptide backbone.
| Compound | Amino Acid Sequence | Proteasome Chymotrypsin-like Activity IC50 (µg/mL) |
| This compound | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Ile-) | 0.38 |
| Phepropeptin B | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | 0.34 |
| Phepropeptin C | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Leu-) | 0.44 |
| Phepropeptin D | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Phe-) | 0.24 |
Table 1: Proteasome inhibitory activity of naturally occurring Phepropeptins.
Cell Permeability
The ability of Phepropeptin analogs to cross cell membranes is a critical factor for their potential as therapeutic agents. A study comparing the natural Phepropeptins with their epimeric analogs (where the stereochemistry of all amino acid residues is inverted) revealed that the natural stereochemical pattern leads to significantly higher cell permeability.
| Compound | Apparent Permeability (Papp) in MDCK-LE Monolayer (10⁻⁶ cm/s) |
| Phepropeptin D | 39.8 ± 3.4 |
| epi-Phepropeptin D | 10.3 ± 0.9 |
| This compound | 36.8 ± 3.1 |
| epi-Phepropeptin A | 15.3 ± 1.2 |
| Phepropeptin B | 30.1 ± 2.5 |
| epi-Phepropeptin B | 14.5 ± 1.1 |
| Phepropeptin C | 33.5 ± 2.8 |
| epi-Phepropeptin C | 12.1 ± 1.0 |
Table 2: Cell permeability of Phepropeptins and their epimeric analogs.
Structure-Activity Relationship and Signaling Pathways
The data presented in the tables above highlight a clear structure-activity relationship for Phepropeptin analogs. The following diagram illustrates the key structural features influencing their biological activity.
Caption: Key structural determinants of Phepropeptin activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
20S Proteasome Chymotrypsin-like Activity Assay
This assay measures the ability of a compound to inhibit the chymotrypsin-like peptidase activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Test compounds (Phepropeptin analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 2 µL of the test compound solution to each well.
-
Add 98 µL of a solution containing the 20S proteasome (final concentration 0.5 nM) and the fluorogenic substrate (final concentration 100 µM) in assay buffer to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following workflow diagram illustrates the key steps in the proteasome inhibition assay.
Caption: Workflow for the 20S proteasome inhibition assay.
Madin-Darby Canine Kidney (MDCK) Cell Monolayer Permeability Assay
This assay is used to determine the rate of passive diffusion of a compound across a confluent monolayer of MDCK cells, which serves as a model for the intestinal epithelium.
Materials:
-
MDCK-LE (low efflux) cells
-
Transwell inserts (e.g., 1.0 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Test compounds (Phepropeptin analogs)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Seed MDCK-LE cells onto the Transwell inserts and culture until a confluent monolayer is formed. The integrity of the monolayer is typically assessed by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points (e.g., 0, 30, 60, 90, 120 minutes), take samples from both the apical and basolateral compartments.
-
At the end of the experiment, add Lucifer yellow to the apical side and incubate for 1 hour. Measure the amount of Lucifer yellow that has crossed to the basolateral side to confirm monolayer integrity.
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.
The logical flow of the cell permeability assay is depicted in the diagram below.
Caption: Workflow for the MDCK cell permeability assay.
Confirming the On-Target Effects of Phepropeptin A in Cells: A Comparative Guide
For researchers and drug development professionals, verifying that a bioactive compound engages its intended molecular target within the complex cellular environment is a critical step in preclinical development. This process, known as target engagement confirmation, is essential to validate a compound's mechanism of action and differentiate its specific on-target effects from potential off-target activities that could lead to toxicity or misleading results.[1][2][3]
This guide provides a comparative overview of key methodologies for confirming the on-target effects of compounds like Phepropeptin A, a cyclic hexapeptide initially investigated for its proteasome inhibitory activity and noted for its potential cell permeability.[4][5] We will explore established techniques, presenting their principles, comparative data in a structured format, and detailed experimental protocols to aid in experimental design and execution.
Comparative Analysis of Target Engagement Methods
Several robust methods exist to measure drug-protein interactions directly in cells.[6] The choice of method often depends on the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of three prominent cell-based techniques: the Cellular Thermal Shift Assay (CETSA), Kinobeads Affinity Profiling, and Affinity-Based Pulldown Assays.
| Method | Principle | Advantages | Limitations | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding alters a protein's thermal stability.[1][7] A thermal challenge is applied to cells, and the amount of soluble (non-denatured) target protein is quantified. | Label-free, applicable to any protein in its native cellular context without modification.[7][8] Can be adapted for high-throughput screening.[8][9] | Not all ligand binding events result in a detectable thermal shift, leading to potential false negatives.[10] Requires a specific antibody or mass spectrometry for detection. | Western Blot, ELISA, AlphaScreen, Mass Spectrometry.[9][11] |
| Kinobeads Affinity Profiling | A competitive chemical proteomics approach where an inhibitor of interest competes with broad-spectrum kinase inhibitors immobilized on beads for binding to kinases in a cell lysate.[12][13] | Allows for the simultaneous profiling of hundreds of kinases, providing selectivity information.[13][14] Does not require modification of the test compound.[14] | Primarily applicable to ATP-competitive inhibitors and may not capture allosteric binders.[15] The target must be expressed in the chosen cell line and have an affinity for the beads.[15] | LC-MS/MS quantification of bead-bound proteins.[12][14] |
| Affinity-Based Pulldown | The compound is chemically modified with an affinity tag (e.g., biotin) or a photoreactive group to "pull down" its binding partners from a cell lysate.[16] | Directly identifies binding partners. Photo-affinity labeling can covalently capture targets in their native state.[16] | Requires chemical modification of the compound, which may alter its binding properties. Can suffer from non-specific binding to the affinity matrix. | Mass Spectrometry (to identify pulled-down proteins).[16] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized workflow for assessing the target engagement of this compound using a Western Blot-based CETSA.
a. Cell Culture and Treatment:
-
Culture the selected cell line to approximately 80-90% confluency.
-
Harvest the cells and adjust the cell density to 1-2 x 10^7 cells/mL in the appropriate culture medium.
-
Treat the cell suspension with the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells at 37°C for 1-2 hours to allow for compound uptake and target binding.[17]
b. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a PCR thermocycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments).[18] Include a 37°C control sample that is not heated.
-
Immediately cool the samples to 4°C for 3 minutes.[18]
c. Cell Lysis and Fractionation:
-
Lyse the cells by adding a suitable lysis buffer containing protease inhibitors and performing freeze-thaw cycles or sonication.
-
Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.[18]
-
Carefully collect the supernatant, which contains the soluble protein fraction.[18]
d. Protein Quantification and Analysis:
-
Determine the total protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Analyze the abundance of the target protein (e.g., a proteasome subunit) in the soluble fraction by Western Blotting using a specific primary antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Kinobeads Competition Binding Protocol
This protocol describes a competitive profiling experiment to assess the selectivity of this compound against the kinome. While this compound is not primarily a kinase inhibitor, this method serves as a powerful tool to rule out widespread kinase off-target effects or identify unexpected ones.
a. Cell Lysate Preparation:
-
Grow cells to high density, harvest, and wash with ice-cold PBS.
-
Lyse the cell pellet in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
b. Competitive Binding:
-
Aliquot the cell lysate (e.g., 1-5 mg of total protein per sample).
-
Add increasing concentrations of this compound (or a control inhibitor) to the lysate aliquots. Include a vehicle-only (DMSO) control.[12]
-
Incubate for 45-60 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.
c. Kinobeads Affinity Capture:
-
Add a prepared slurry of kinobeads to each lysate sample.[15]
-
Incubate for 60 minutes at 4°C with rotation to allow kinases to bind to the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
d. Elution, Digestion, and Mass Spectrometry:
-
Elute the bound proteins from the kinobeads using an elution buffer (e.g., containing SDS and DTT) and heating.
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Analyze the resulting peptides by LC-MS/MS.[12]
-
Identify and quantify the proteins. The binding affinity of this compound to a specific target is determined by the dose-dependent reduction in its signal compared to the vehicle control.[14]
Visualizations
The following diagrams illustrate the workflows and conceptual pathways relevant to confirming target engagement.
Caption: General workflow for confirming on-target effects of a bioactive compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Kinobeads-based competitive affinity profiling.
Caption: Hypothetical pathway showing this compound inhibiting the proteasome.
References
- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 3. Off-target effects of the septin drug forchlorfenuron on nonplant eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pelagobio.com [pelagobio.com]
- 8. mdpi.com [mdpi.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Unveiling the Target Landscape of Phepropeptin A: A Guide to Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Phepropeptin A, a cyclic hexapeptide of natural origin, has garnered interest within the scientific community for its intriguing cell permeability characteristics, positioning it as a promising scaffold for the development of therapeutics that can tackle intracellular targets. While initially investigated for proteasome inhibition, its activity in this regard was found to be modest. The primary cellular target and the broader cross-reactivity profile of this compound remain largely uncharacterized in publicly available literature.
This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. It outlines established experimental protocols and data presentation strategies to elucidate its cellular targets, binding affinities, and potential off-target effects. Such studies are critical for advancing this compound from a promising chemical entity to a viable therapeutic lead.
Data Presentation: Structuring the Findings
To facilitate clear interpretation and comparison, all quantitative data from cross-reactivity and target validation studies should be organized in a structured format. The following tables serve as templates for presenting key findings.
Table 1: Summary of this compound Binding Affinity Across a Panel of Kinases
| Kinase Target | Binding Affinity (Kd/IC50, nM) | Assay Type (e.g., KinaseGlo, TR-FRET) | Notes |
| Example: Kinase 1 | Value | Method | Observations |
| Example: Kinase 2 | Value | Method | Observations |
| ... | ... | ... | ... |
Table 2: Cellular Target Engagement of this compound
| Cell Line | Target Protein | Cellular IC50 (nM) | Method (e.g., CETSA, NanoBRET) |
| Example: Cell Line A | Target X | Value | Method |
| Example: Cell Line B | Target Y | Value | Method |
| ... | ... | ... | ... |
Table 3: Off-Target Profiling of this compound Against a Safety Panel
| Target Class | Specific Target | % Inhibition at 10 µM | Assay Type |
| GPCRs | e.g., ADRB2 | Value | e.g., Radioligand Binding |
| Ion Channels | e.g., hERG | Value | e.g., Patch Clamp |
| Nuclear Receptors | e.g., ESR1 | Value | e.g., Reporter Assay |
| ... | ... | ... | ... |
Experimental Protocols: A Roadmap to Target Identification and Validation
A systematic approach is essential to comprehensively map the interaction profile of this compound. The following experimental workflow outlines key stages, from initial target discovery to in-depth validation.
1. Target Identification using Chemical Proteomics
-
Objective: To identify the primary cellular binding partners of this compound in an unbiased manner.
-
Methodology: Affinity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize a derivative of this compound incorporating a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin (B1667282) or a click chemistry handle like an alkyne).
-
Cellular Treatment and Crosslinking: Incubate live cells or cell lysates with the this compound probe. Irradiate with UV light to induce covalent crosslinking of the probe to its binding partners.
-
Enrichment of Target Proteins: Lyse the cells and use streptavidin beads (for biotin tags) or perform a click reaction with a capture reagent to enrich the crosslinked proteins.
-
Protein Identification: Elute the enriched proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
2. Validation of Primary Targets
-
Objective: To confirm the interaction between this compound and the candidate proteins identified via chemical proteomics.
-
Methodology 1: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells or cell lysates with various concentrations of this compound.
-
Heat the samples across a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting temperature of the target protein. An increase in the melting temperature upon ligand binding indicates target engagement.
-
-
Methodology 2: In Vitro Binding Assays
-
Express and purify the recombinant candidate target proteins.
-
Perform biophysical interaction analysis, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to quantify the binding affinity (Kd) of this compound to the purified protein.
-
3. Selectivity Profiling
-
Objective: To assess the selectivity of this compound by screening it against large panels of well-characterized proteins.
-
Methodology: Large-Scale Panel Screening
-
Submit this compound to commercial or in-house screening services that offer panels of hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets.
-
Assays are typically high-throughput biochemical or cell-based assays that measure the ability of the compound to inhibit or modulate the activity of each target.
-
Visualizing the Path Forward
Diagrams are invaluable tools for conceptualizing complex experimental workflows and biological pathways.
Caption: Experimental workflow for this compound target identification and validation.
Caption: Hypothetical signaling pathway impacted by this compound.
By following the methodologies outlined in this guide, researchers can systematically elucidate the cellular targets of this compound, assess its selectivity, and build a comprehensive understanding of its mechanism of action. This knowledge is paramount for the rational design of future experiments and the potential development of this compound-based therapeutics.
Phepropeptin A as a Chemical Probe for the Proteasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phepropeptin A and other widely used proteasome inhibitors—Bortezomib, Carfilzomib, and MG132—in the context of their validation as chemical probes for the proteasome. While this compound has been identified as a proteasome inhibitor, this guide also highlights the existing gaps in the scientific literature regarding its detailed validation and use as a chemical probe.
Executive Summary
The ubiquitin-proteasome system is a critical pathway for protein degradation, making the proteasome a key therapeutic target. Chemical probes are essential tools for studying proteasome function and for the development of new inhibitors. This guide evaluates this compound as a potential chemical probe and compares its known properties with those of established proteasome inhibitors.
A key finding is that while Phepropeptins are known to inhibit the chymotrypsin-like activity of the proteasome, detailed quantitative data on the subunit selectivity of this compound is limited in publicly available research. In contrast, extensive data exists for Bortezomib, Carfilzomib, and MG132, detailing their potency and selectivity against the different catalytic subunits of the proteasome.
Comparative Analysis of Proteasome Inhibitors
The following table summarizes the available inhibitory activities (IC50 values) of this compound and its alternatives against the catalytic subunits of the proteasome. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific assay used and the cell line or purified enzyme source.
| Inhibitor | Target Subunit(s) | IC50 (nM) | Notes |
| This compound | Chymotrypsin-like | ~30,750 | Isolated mouse liver proteasomes.[1] |
| Bortezomib | β5, β1 > β2 | β5: 0.6 - 7.4, β1: ~2500, β2: >10000 | Reversible inhibitor. Potently inhibits β5 and to a lesser extent β1.[2][3][4] |
| Carfilzomib | β5 | <5 - 21.8 | Irreversible inhibitor with high selectivity for the β5 subunit.[1][5][6] |
| MG132 | β5, β1 | β5: 220, β1: ~2000, β2: >10000 | Reversible inhibitor of chymotrypsin-like and caspase-like activities.[7][8] |
Note: The IC50 value for this compound was converted from 21 µg/ml assuming a molecular weight of 682.9 g/mol .[1] This value represents inhibition of the entire proteasome complex and is not specific to a particular subunit.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of chemical probes. Below are summaries of key experimental protocols used to assess proteasome activity and inhibition.
In Vitro Proteasome Activity Assay (Fluorogenic Substrate-Based)
This assay measures the activity of purified 20S proteasome or proteasome-containing cell lysates by monitoring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Fluorogenic substrate specific for the desired activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome inhibitor (e.g., this compound, Bortezomib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the proteasome inhibitor.
-
In a 96-well plate, add the assay buffer, inhibitor dilutions, and purified proteasome or cell lysate.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over time using a plate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Cell-Based Proteasome Activity Assay (Luminescent)
This assay measures proteasome activity directly in living cells using a cell-permeable substrate that generates a luminescent signal upon cleavage by the proteasome.
Materials:
-
Cultured cells
-
Cell culture medium
-
Proteasome inhibitor
-
Luminescent proteasome activity assay kit (e.g., Proteasome-Glo™)
-
Opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate and allow them to adhere.
-
Treat cells with various concentrations of the proteasome inhibitor for a desired period.
-
Equilibrate the plate to room temperature.
-
Add the luminescent assay reagent to each well. This reagent typically contains the substrate and lysis agents.
-
Incubate for a short period (e.g., 10 minutes) to allow for cell lysis and substrate cleavage.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Ubiquitin-Proteasome System Pathway
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow for Proteasome Inhibitor Profiling
Caption: General workflow for in vitro and cell-based proteasome inhibitor profiling.
Synthesis of a this compound-Based Chemical Probe
The development of a chemical probe from a natural product like this compound typically involves the synthesis of an analog containing a reporter tag (e.g., a fluorophore or biotin) for detection and purification. As this compound is a cyclic peptide, this process would likely involve solid-phase peptide synthesis (SPPS) to create a linear precursor, followed by cyclization and the attachment of a linker and reporter group.
General Steps for Probe Synthesis:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence of this compound is assembled on a solid support.
-
Modification: An amino acid with a protected functional group suitable for linker attachment is incorporated into the sequence.
-
Cleavage and Cyclization: The linear peptide is cleaved from the resin and cyclized.
-
Deprotection and Labeling: The protecting group on the functionalized amino acid is removed, and a linker followed by a reporter molecule (e.g., biotin (B1667282) or a fluorescent dye) is attached.
-
Purification: The final probe is purified using techniques like high-performance liquid chromatography (HPLC).
Currently, there is no specific, detailed protocol in the public domain for the synthesis of a this compound-based chemical probe. The development of such a probe would be a valuable contribution to the field of proteasome research.
Conclusion and Future Directions
This compound is a known inhibitor of the proteasome's chymotrypsin-like activity. However, a comprehensive validation of this compound as a selective and potent chemical probe is still lacking in the scientific literature. To establish its utility as a research tool, further studies are needed to:
-
Determine its IC50 values against all six catalytic subunits of the constitutive and immunoproteasome.
-
Assess its selectivity against other proteases.
-
Synthesize and characterize tagged versions (e.g., biotinylated or fluorescently labeled) to enable its use in a wider range of applications, such as affinity purification and cellular imaging.
In contrast, Bortezomib, Carfilzomib, and MG132 are well-characterized proteasome inhibitors with extensive supporting data, making them the current standards for use as chemical probes in proteasome research. The development and thorough validation of a this compound-based probe could provide a valuable new tool with potentially unique properties for studying the intricacies of the ubiquitin-proteasome system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Proteasome inhibition and mechanism of resistance to a synthetic, library-based hexapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Phepropeptin A
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is crucial to observe standard laboratory safety practices. Always consult the specific Safety Data Sheet (SDS) if available for the compound. In its absence, treat Phepropeptin A as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1][2][3]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against accidental splashes.[1][2]
-
Lab Coat: A buttoned lab coat provides a critical barrier against contamination of personal clothing.[1][2][3]
-
Respiratory Protection: When handling lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its form (liquid or solid) and must align with institutional and local environmental regulations.[1][3]
Liquid Waste Disposal:
-
Inactivation: For liquid waste containing this compound, chemical inactivation is a primary step. A common method involves using a 10% bleach solution (sodium hypochlorite).[4] Add the liquid peptide waste to the inactivation solution in a designated chemical fume hood.
-
Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[2]
-
Neutralization (if applicable): If a strong acid or base was used for any experimental procedure, neutralize the solution to a pH between 5.5 and 9.0.[2]
-
Collection: After inactivation, collect the treated solution in a designated, clearly labeled hazardous waste container.[1] Do not pour any peptide solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1][3]
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated from regular trash.[2]
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[2] For sharps like needles or broken glass, use a designated puncture-resistant sharps container.[5][6]
-
Decontamination: If required by institutional protocols, solid waste can be decontaminated. This may involve immersing the waste in a 10% bleach solution for at least 30 minutes or autoclaving at 121°C and 15 psi for a minimum of 30-60 minutes.[4]
Final Disposal:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the compound ("this compound"), and the accumulation start date.[7][8]
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area, segregated from incompatible materials.[2][8]
-
Professional Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's certified hazardous waste management service.[1][2]
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for a common chemical decontamination method applicable to peptide waste.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Efficacy and Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides.[2] | 20-60 minutes.[2] | Effective for degrading many peptides but may be corrosive to some surfaces.[2] |
Experimental Protocols
Protocol for Chemical Decontamination of Liquid this compound Waste:
-
Preparation: Work in a certified chemical fume hood. Prepare a fresh 10% solution of household bleach in water.
-
Addition of Waste: Carefully and slowly add the liquid waste containing this compound to the bleach solution. A common ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Reaction Time: Gently swirl the mixture and allow it to stand for at least 30-60 minutes to ensure complete inactivation.[2]
-
pH Neutralization: If the original waste was acidic or basic, test the pH of the solution. Adjust the pH to a neutral range (5.5-9.0) using appropriate neutralizing agents (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).[2]
-
Collection: Transfer the treated solution to a designated hazardous waste container for liquid chemical waste.
-
Labeling and Storage: Securely cap the container and label it according to your institution's guidelines. Store it in the designated hazardous waste accumulation area for pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. benchchem.com [benchchem.com]
- 5. research.hawaii.edu [research.hawaii.edu]
- 6. ualberta.ca [ualberta.ca]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling Phepropeptin A
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like Phepropeptin A is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While specific toxicological properties of this compound have not been thoroughly investigated, adherence to best practices for handling potent peptides is crucial.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[1][2] Consider double-gloving for added protection, especially when handling concentrated solutions. Gloves should be removed and replaced immediately after any contact with the peptide.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential splashes.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine dust particles.[1][2][3] Work should be conducted in a well-ventilated area or a fume hood.[4][5] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Temperature Control: For long-term storage, this compound as a lyophilized powder should be stored at -20°C or colder in a tightly sealed container away from light.[1][6]
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[1][3]
Handling Lyophilized Powder:
-
Designated Area: Conduct all handling of this compound in a designated, clean, and organized laboratory area.[4]
-
Engineering Controls: Whenever possible, handle the lyophilized powder in a chemical fume hood or a biosafety cabinet to prevent inhalation of airborne particles.[4]
-
Weighing: Weigh the lyophilized powder quickly and carefully to minimize exposure to air and moisture.[1] Use non-sparking tools.[7]
-
Resealing: After weighing, tightly reseal the container.[1]
Reconstitution and Aliquoting:
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. For peptides with hydrophobic characteristics, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[3]
-
Reconstitution Technique: Add the selected solvent to the vial containing the lyophilized peptide. Gentle vortexing or sonication can aid in dissolving the peptide, but avoid excessive heating.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to create single-use aliquots of the reconstituted peptide solution.[1][2][5]
-
Solution Storage: Store peptide solutions at -20°C or -80°C.[1][5] As a general guideline, stock solutions may be stable for up to a month at -20°C and up to 6 months at -80°C.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Unused Peptide: Unused or expired lyophilized this compound and concentrated stock solutions are considered chemical waste. They should be disposed of in accordance with federal, state, and local environmental control regulations.[8]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[3]
-
Waste Container: The hazardous waste container should be securely sealed to prevent leakage and stored in a designated area until it is collected by a licensed waste disposal service.[2]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
